1-Boc-3-pyrrolidinol
描述
The exact mass of the compound 1-Boc-3-hydroxypyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
tert-butyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTRDHCDOPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403046 | |
| Record name | 1-Boc-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103057-44-9 | |
| Record name | 3-Hydroxypyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103057-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-3-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-3-pyrrolidinol: Core Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-pyrrolidinol is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, combined with a strategically placed hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, establishes it as a valuable chiral building block for the synthesis of a wide array of complex molecules, particularly pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.
Core Properties and Structure
This compound, with the chemical formula C₉H₁₇NO₃, consists of a five-membered pyrrolidine ring.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is attached to the third carbon atom.[1] The stereochemistry of the molecule is defined by the chiral center at the C-3 position of the pyrrolidine ring.[1] The "(R)" and "(S)" designations indicate the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.[1] The sign in its name, such as in (R)-(-)-N-Boc-3-pyrrolidinol, signifies that it is levorotatory, meaning it rotates plane-polarized light to the left.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₃ | [1] |
| Molecular Weight | 187.24 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [2][5][6] |
| Melting Point | 57-65 °C | [4][5][6] |
| Boiling Point | 273.3 °C at 760 mmHg | [6] |
| Density | 1.142 g/cm³ | [6] |
| Solubility | Soluble in most organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate); Insoluble in water. | [1][6] |
| Optical Activity ([α]²⁰/D) | approx. -26° (c=1 in methanol) for (R)-enantiomer | [5][6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and purity assessment of this compound.
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | The proton NMR spectrum is characterized by signals corresponding to the Boc group, the pyrrolidine ring protons, and the hydroxyl proton. The enantiomers, (R) and (S), will have identical ¹H NMR spectra. | [7] |
| ¹³C NMR (CDCl₃) | The carbon NMR spectrum provides information on the carbon framework of the molecule. | [7] |
| FT-IR (film, cm⁻¹) | Key vibrational frequencies include: 3428 (O-H stretch), 2971, 2872 (C-H stretch), 1692 (C=O stretch of Boc group). The FT-IR spectra of the (R) and (S) enantiomers are identical. | [7] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
This protocol describes the N-protection of 3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[8]
Materials:
-
(R)- or (S)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting 3-pyrrolidinol in anhydrous DCM (approximately 10 mL per gram of pyrrolidinol).[8]
-
Cool the solution to 0 °C in an ice bath and stir for 10-15 minutes.[8]
-
Add triethylamine (1.2 equivalents) to the stirred solution.[8]
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography if necessary.[1]
Oxidation of this compound to 1-Boc-3-pyrrolidinone
This protocol describes the oxidation of the hydroxyl group to a ketone using Dess-Martin periodinane (DMP).[9]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM at room temperature under an inert atmosphere.[9]
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution. The reaction is typically complete within 1-3 hours.[9]
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[9]
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.[9]
-
Separate the organic layer and extract the aqueous layer with DCM twice.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-pyrrolidinone.[9][10]
Role in Drug Development
This compound is a versatile chiral building block in the synthesis of a wide array of pharmaceutical compounds.[11] Its stereochemically defined structure is crucial for the efficacy of various drugs, including those targeting the central nervous system.[2][10] The Boc-protecting group allows for straightforward manipulation of the pyrrolidine ring, making it an invaluable tool in multi-step organic syntheses.[10]
A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, which are important targets for neurological disorders such as Alzheimer's disease. The (R)-configuration of the hydroxyl group is often crucial for achieving the desired stereochemistry for optimal receptor binding and biological activity.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: M3 Muscarinic Receptor
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95 103057-44-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide on the Physicochemical Properties of (R)-1-Boc-3-pyrrolidinol
(R)-1-Boc-3-pyrrolidinol, also known as (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, is a pivotal chiral building block in the synthesis of a diverse range of pharmaceuticals and bioactive molecules.[1] Its stereospecific structure is instrumental in the development of active pharmaceutical ingredients (APIs), including neuroactive drugs, antivirals, and enzyme inhibitors, where precise stereochemical control is paramount for optimal biological activity.[1] This technical guide provides an in-depth overview of its fundamental physicochemical properties, complete with detailed experimental protocols for their determination.
Core Physicochemical Properties
The key physical and chemical characteristics of (R)-1-Boc-3-pyrrolidinol are summarized in the table below, providing essential data for its handling, application in synthesis, and purification.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid or powder. | [1][2] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 187.24 g/mol | [1][2][3] |
| Melting Point | 60-67 °C | [2][4] |
| Boiling Point | 273.3 °C at 760 mmHg | [1][5] |
| Density | 1.142 g/cm³ | [1][6] |
| Optical Rotation | [α]²⁰/D −26±1, c = 1 in methanol | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents such as Methanol, Dichloromethane, and Ethyl Acetate. | [1][5][7] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physicochemical properties of (R)-1-Boc-3-pyrrolidinol.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of the purity of a substance.[1] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to lower the melting point and broaden the range.[1][8]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)[4]
-
Calibrated thermometer[4]
-
Sample of (R)-1-Boc-3-pyrrolidinol
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of finely powdered (R)-1-Boc-3-pyrrolidinol is introduced into a capillary tube to a height of 1-2 mm.[9][10] The tube is then tapped gently to pack the sample.[10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to the thermometer bulb.[8]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[4] The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4][8]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2) are recorded.[4] The melting point is reported as the range T1-T2.[4]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]
Apparatus and Materials:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., paraffin oil)
-
Sample of (R)-1-Boc-3-pyrrolidinol
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample are placed in the fusion tube.[12]
-
Apparatus Setup: The fusion tube is attached to the thermometer, and a capillary tube is placed inside the fusion tube with the open end downwards.[12] The entire assembly is then immersed in the Thiele tube containing heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform temperature distribution.[8]
-
Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12] For distillations at reduced pressure, a nomograph can be used to estimate the boiling point at different pressures.[13]
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance.[14]
Apparatus and Materials:
-
Pycnometer (density bottle) of a known volume
-
Analytical balance
-
Sample of (R)-1-Boc-3-pyrrolidinol (in liquid form, i.e., melted)
-
Water bath to control temperature
Procedure:
-
Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m1).[15]
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed (m2).
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample of (R)-1-Boc-3-pyrrolidinol at the same temperature and weighed (m3).[15]
-
Calculation: The density (ρ) is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water
Optical Rotation Determination (Polarimetry)
Optical rotation is the angle through which the plane of polarized light is rotated when passing through a sample of a chiral compound.[16][17]
Apparatus and Materials:
-
Polarimeter[16]
-
Polarimeter tube (e.g., 1 dm)[16]
-
Volumetric flask
-
Analytical balance
-
Sample of (R)-1-Boc-3-pyrrolidinol
-
Solvent (e.g., methanol)
Procedure:
-
Solution Preparation: A precise concentration of the sample is prepared by dissolving a known mass of (R)-1-Boc-3-pyrrolidinol in a specific volume of the solvent.[16] For example, 1 gram in 100 mL of methanol.
-
Polarimeter Calibration: The polarimeter is calibrated with a blank (the pure solvent).[19]
-
Measurement: The polarimeter tube is filled with the sample solution, ensuring no air bubbles are present.[16] The observed rotation (α) is measured.[16]
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α]_D^T = α / (l * c) where T is the temperature, D is the sodium D line, α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[16]
Solubility Determination (Equilibrium Solubility Method)
Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[20]
Apparatus and Materials:
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Thermostatically controlled water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Sample of (R)-1-Boc-3-pyrrolidinol
-
Solvent of interest
Procedure:
-
Sample Preparation: An excess amount of the solid (R)-1-Boc-3-pyrrolidinol is added to a known volume of the solvent in a vial to create a slurry.[1]
-
Equilibration: The vial is sealed and agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][21]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[1]
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable and pre-calibrated analytical method.[1] The solution may require dilution to fall within the linear range of the instrument.[1]
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).[1]
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.[22][23]
Apparatus and Materials:
-
Potentiometer with a pH electrode[22]
-
Burette
-
Magnetic stirrer
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[22]
-
Sample of (R)-1-Boc-3-pyrrolidinol
-
Solvent (e.g., water or a water-cosolvent mixture)
Procedure:
-
Sample Preparation: A known amount of (R)-1-Boc-3-pyrrolidinol is dissolved in a suitable solvent.[22]
-
Titration: The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.[22]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve.[24]
-
pKa Calculation: For a weak acid, the pH at the half-equivalence point is equal to the pKa.[24]
Synthesis and Application Workflow
(R)-1-Boc-3-pyrrolidinol is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its synthesis typically involves the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine with a tert-butoxycarbonyl (Boc) group.[7]
Caption: Synthesis of (R)-1-Boc-3-pyrrolidinol.
Once synthesized, (R)-1-Boc-3-pyrrolidinol serves as a versatile chiral building block in multi-step synthetic pathways to produce complex therapeutic agents.
Caption: Generalized workflow for therapeutic agent synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 19. digicollections.net [digicollections.net]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
An In-depth Technical Guide to the Solubility and Stability of (S)-1-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-pyrrolidinol is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for reaction optimization, formulation development, purification, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of (S)-1-Boc-3-pyrrolidinol, outlines detailed experimental protocols for their determination, and discusses the general degradation pathways for N-Boc protected compounds.
Introduction
(S)-1-Boc-3-pyrrolidinol, with the IUPAC name tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a heterocyclic compound featuring a pyrrolidine ring, a hydroxyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] The presence of these functionalities dictates its chemical behavior, including its solubility in various solvent systems and its stability under different environmental conditions. A comprehensive understanding of these properties is paramount for its effective application in synthetic chemistry and pharmaceutical development.
Solubility Profile
While specific quantitative solubility data for (S)-1-Boc-3-pyrrolidinol is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its structural features and from data available for its racemic and (R)-enantiomeric counterparts. The molecule possesses both polar (hydroxyl and carbamate groups) and nonpolar (tert-butyl and pyrrolidine ring) characteristics, leading to its solubility in a range of organic solvents.[2]
Table 1: Qualitative Solubility of 1-Boc-3-pyrrolidinol
| Solvent Class | Specific Solvents | Solubility Profile | Reference(s) |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | [2] |
| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | [2] |
| Less Polar Solvents | Toluene, Diethyl Ether | Moderate | [2] |
| Nonpolar Solvents | Hexane, Heptane | Low / Insoluble | [2] |
| Aqueous Solvents | Water | Insoluble | [3] |
Stability Profile
The stability of (S)-1-Boc-3-pyrrolidinol is largely governed by the lability of the Boc protecting group. The Boc group is known for its stability under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions and at elevated temperatures.[4][5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Table 2: Stability of N-Boc Protected Compounds under Various Conditions
| Condition | Reagents/Stressors | Stability Outcome | Reference(s) |
| Acidic | Strong acids (e.g., TFA, HCl) | Labile; rapid cleavage of the Boc group. | [4][5] |
| Basic | Aqueous bases (e.g., NaOH, K2CO3) at room temp. | Generally stable. | [4] |
| Thermal | High temperatures (>100-150 °C) | Can lead to thermolytic cleavage of the Boc group. | [8][9] |
| Oxidative | Oxidizing agents (e.g., H2O2) | Generally stable, though the pyrrolidine ring may be susceptible to oxidation. | [10] |
| Photolytic | UV/fluorescent light | N-heterocycles can be susceptible to photolytic degradation. | [11][12] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the solubility and stability of (S)-1-Boc-3-pyrrolidinol. These protocols are based on standard laboratory techniques and regulatory guidelines and should be adapted and validated for specific experimental requirements.
Determination of Solubility
A common and reliable method for determining the solubility of a solid organic compound is the gravimetric method, which involves the preparation of a saturated solution at a controlled temperature.[2]
Protocol 1: Gravimetric Determination of Solubility
-
Sample Preparation: Add an excess amount of (S)-1-Boc-3-pyrrolidinol to a sealed vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the sealed vial in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vial to stand at the controlled temperature for a short period to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used. Results are typically expressed in mg/mL or g/L.
Stability Testing and Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, in line with ICH guidelines.[10][13]
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (S)-1-Boc-3-pyrrolidinol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined duration, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Experimental Workflow for Forced Degradation Study
References
- 1. mzCloud – S N Boc 3 pyrrolidinol [mzcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. chiral-labs.com [chiral-labs.com]
- 14. database.ich.org [database.ich.org]
A Technical Guide to 1-Boc-3-pyrrolidinol: A Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-pyrrolidinol is a versatile chiral building block crucial in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for creating complex molecules with defined stereochemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly focusing on its role in synthesizing inhibitors for key signaling pathways.
Core Data Presentation
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 103057-44-9 | [3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [3][5] |
| Molecular Weight | 187.24 g/mol | [3][5] |
| Appearance | White to off-white powder/solid | [3][6] |
| Melting Point | 57-63 °C | [3][4] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [2] |
| Storage Temperature | 2-8°C | [3][4] |
Chiral Isomer Data: (R)-(-)-1-Boc-3-pyrrolidinol
The enantiomerically pure forms of this compound are frequently used in asymmetric synthesis.
| Property | Value | Reference(s) |
| CAS Number | 109431-87-0 | [1][6][7] |
| Purity | ≥98% | [1][7] |
| Optical Activity | [α]²⁰/D ≈ -26° (c=1 in methanol) | [1][2][7] |
Experimental Protocols
This compound is a key starting material for synthesizing various chiral amines and other functionalized pyrrolidines. Below are detailed experimental protocols for its synthesis and its conversion into a key intermediate.
Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol
This protocol details the N-protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[8]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add triethylamine (1.2 eq) to the stirred solution.[8]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[2][8]
-
Separate the organic layer and wash it sequentially with water and brine.[2][8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
If necessary, purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Synthesis of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate
This protocol describes the conversion of the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol to an azide, which is a versatile intermediate for further transformations, such as the synthesis of chiral amines.[1]
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 eq) in DCM and cool to 0 °C.[1]
-
Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[1]
-
Stir the mixture at 0 °C for 1 hour, then warm to room temperature.[1]
-
Monitor the reaction by TLC.[1]
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.[1]
-
Dissolve the crude mesylate in DMF and add sodium azide (3 eq).[1]
-
Heat the mixture to 80 °C and stir for 12-16 hours.[1]
-
After cooling, dilute with water and extract with ethyl acetate.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by column chromatography to yield tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.[1]
Applications in Drug Development & Signaling Pathways
The defined stereochemistry of this compound is instrumental for achieving high selectivity in drug-target interactions.[1] It is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[2]
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[1][3] (R)-(-)-N-Boc-3-pyrrolidinol is a key building block in the synthesis of potent GSK-3 inhibitors.[1] The inhibition of GSK-3 can activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[][10]
Muscarinic Receptor Agonists
(R)-(-)-N-Boc-3-pyrrolidinol is also used in the synthesis of selective muscarinic M1 and M3 receptor agonists.[7] These receptors are involved in cognitive function and glandular secretion, making them important targets for conditions like Alzheimer's disease and Sjögren's syndrome.[7] M1 and M3 receptors are Gq-coupled receptors that activate phospholipase C, leading to downstream signaling events.[8][11]
Experimental Workflow Visualization
The synthesis of complex molecules from this compound often follows a multi-step workflow. The following diagram illustrates a generalized workflow for the synthesis of a chiral amine, a common downstream product.
Conclusion
This compound, particularly its enantiomerically pure forms, is a fundamentally important chiral building block in modern organic and medicinal chemistry.[2] Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex and biologically active molecules.[1][2] The detailed information on its properties and synthetic utility presented in this guide is intended to support researchers and drug development professionals in leveraging this valuable compound for the advancement of new therapeutic agents.
References
- 1. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of imidazolyl-pyrimidine derivatives as GSK3 inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Stereoselective synthesis of a new muscarinic M3 receptor antagonist, J-104129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
Chiral Building Blocks in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of therapeutic agents with enhanced efficacy and minimized adverse effects has positioned chiral building blocks as indispensable components in modern pharmaceutical synthesis. The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, as enantiomers can exhibit profoundly different interactions with chiral biological targets such as enzymes and receptors. This technical guide provides a comprehensive overview of the core principles and practical applications of chiral building blocks in the synthesis of pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.
The Significance of Chirality in Drug Design
A vast number of pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The U.S. Food and Drug Administration (FDA) has established policies that encourage the development of single-enantiomer drugs.[1] This necessitates synthetic strategies that can selectively produce the desired enantiomer in high purity, a measure often expressed as enantiomeric excess (ee).[2][3][4][5] Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other.[5]
Major Classes of Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules.[6] These can be broadly categorized into several key classes, each with unique synthetic utility.
-
Chiral Alcohols: These are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[6][7] Asymmetric catalytic hydrogenation of carbonyl compounds is a highly efficient method for their preparation.[6] Chiral secondary alcohols, for instance, are precursors to drugs like the antidepressant Prozac and the beta-blocker Propranolol.[8]
-
Chiral Amines: As fundamental components of over 40% of commercial pharmaceuticals, chiral amines are of immense importance.[9][10][11] Their synthesis is often achieved through chemical methods or enzymatic resolutions.[6] The asymmetric catalytic reduction of imines is a particularly direct and effective route to chiral amines.[6]
-
Chiral Amino Acids: Both natural and unnatural α-amino acids are versatile chiral building blocks due to their inherent chirality and multiple functional groups.[12][13] They can be utilized as chiral precursors, auxiliaries, or even organocatalysts in asymmetric synthesis.[12]
-
Chiral Carboxylic Acids: These compounds are robust and widely available, though their use as substrates in catalytic asymmetric synthesis can be challenging due to their lower reactivity.[14] Nevertheless, significant advancements have enabled their use as both nucleophiles and electrophiles in various asymmetric transformations.[14]
Key Synthetic Strategies
The synthesis of enantiomerically pure compounds relies on a variety of strategic approaches, each with its own advantages and limitations.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes as starting materials.[15][16][17][18] The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.[16]
-
Asymmetric Synthesis: This approach creates a chiral center in a prochiral molecule using a chiral influence. This can be achieved through:
-
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of an enantiomerically enriched product.[19][20][21]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.[20]
-
-
Chemo-enzymatic Synthesis: This method combines chemical synthesis with enzymatic transformations.[22] Enzymes, acting as biocatalysts, can exhibit high stereo-, regio-, and chemo-selectivity under mild reaction conditions, making them powerful tools for generating chiral molecules.[22][23]
Case Studies in Pharmaceutical Synthesis
The following case studies illustrate the application of chiral building blocks and various synthetic strategies in the production of well-known pharmaceuticals.
Sitagliptin (Januvia®) - A DPP-4 Inhibitor
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of incretin hormones like GLP-1 and GIP.[14][24] These hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][14][24] The key chiral building block in Sitagliptin is a β-amino acid derivative.
Signaling Pathway of Sitagliptin
Quantitative Data for Sitagliptin Synthesis
| Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enantioselective Hydrogenation | Rh(I)/t-Bu JOSIPHOS | >95 | >99.5 | [25] |
| Phase-Transfer Catalytic aza-Michael Addition | Quinine-derived C(9)-urea ammonium catalyst | 94 | 96 | [1][26] |
Experimental Protocol: Enantioselective Hydrogenation of Dehydrositagliptin
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ and the chiral ligand (t-Bu JOSIPHOS) in methanol is prepared. The mixture is stirred at room temperature to form the active catalyst.
-
Hydrogenation: The dehydrositagliptin substrate is dissolved in methanol in a high-pressure autoclave. The catalyst solution is then added.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 100 psig).
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 14 hours), with reaction progress monitored by a suitable analytical technique (e.g., FT-IR or HPLC).
-
Work-up and Isolation: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield enantiomerically pure Sitagliptin.
-
Analysis: The chemical purity and enantiomeric excess of the final product are determined by HPLC using a chiral stationary phase.
Oseltamivir (Tamiflu®) - A Neuraminidase Inhibitor
Oseltamivir is an antiviral medication used to treat and prevent influenza A and B viruses.[2] It is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[19] This active metabolite acts as a competitive inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[2][19] A key chiral starting material for the commercial synthesis of Oseltamivir is (-)-shikimic acid, a natural product obtained from Chinese star anise.[11]
Signaling Pathway of Oseltamivir
Quantitative Data for Oseltamivir Synthesis from (-)-Shikimic Acid
| Route | Overall Yield (%) | Key Features | Reference |
| Roche (Karpf/Trussardi) Synthesis | 17-22 | Industrial scale, uses azide reagents | [11] |
| Short and Practical Route (PubMed) | 47 | Optimized nucleophilic substitution | [27] |
| Novel Asymmetric Synthesis (ResearchGate) | 44 | Regio- and stereoselective azidation | [8] |
Experimental Protocol: Regioselective Azidation in Oseltamivir Synthesis
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: A shikimic acid-derived epoxide is dissolved in a suitable solvent mixture (e.g., ethanol/water).
-
Reagent Addition: Sodium azide (NaN₃) and a proton source like ammonium chloride (NH₄Cl) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for a specified period (e.g., 8 hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired azido-alcohol intermediate.
-
Analysis: The structure and purity of the product are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry.
Atorvastatin (Lipitor®) - An HMG-CoA Reductase Inhibitor
Atorvastatin is a statin medication used to lower cholesterol and triglycerides in the blood. It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[5][27][28][29] The synthesis of Atorvastatin involves the construction of a chiral side chain containing two stereocenters.
Signaling Pathway of Atorvastatin
Quantitative Data for Synthesis of Atorvastatin Intermediate
| Method | Enzyme/Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Desymmetrization of 3-hydroxyglutaronitrile | Nitrilase from E. coli | 98 | 95 | [24] |
| Biocatalytic Synthesis | L. Kefir (whole cell) | >90 | - | [24] |
Experimental Protocol: Biocatalytic Synthesis of Chiral Intermediate for Atorvastatin
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
-
Biocatalyst Preparation: A culture of Lactobacillus kefir is grown in a suitable medium and harvested. The whole cells are then used as the biocatalyst.
-
Reaction Setup: The substrate, a prochiral ketone, is added to a buffered solution containing the whole-cell biocatalyst.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the asymmetric reduction is monitored by HPLC.
-
Work-up: Once the desired conversion is reached, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated. The resulting chiral alcohol intermediate is purified by column chromatography or crystallization.
-
Analysis: The enantiomeric excess of the product is determined using chiral HPLC or GC.
Propranolol - A Beta-Blocker
Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other heart conditions.[30] Beta-blockers work by blocking the effects of catecholamines (like adrenaline) at β-adrenergic receptors, leading to a decrease in heart rate and blood pressure.[1][25] The therapeutic activity of propranolol resides primarily in the (S)-enantiomer.
Signaling Pathway of Beta-Blockers
Quantitative Data for (S)-Propranolol Synthesis
| Method | Catalyst/Reagent | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Synthesis from D-mannitol | - | up to 97 | up to 99 | [6] |
| Asymmetric Synthesis via Kinetic Resolution | Zn(NO₃)₂/(+)-Tartaric Acid | 55-60 | 89-90 | |
| L-proline-catalyzed α-aminoxylation | L-proline | - | >98 | [10] |
Experimental Protocol: Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol is a representative example based on published literature and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a reaction vessel, 1-naphthol, epichlorohydrin, and a catalyst system (e.g., Zn(NO₃)₂ and (+)-tartaric acid) are combined in a suitable solvent.
-
Reagent Addition: Isopropylamine is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature for a set duration, allowing for the kinetic resolution to occur, preferentially forming the (S)-enantiomer.
-
Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude (S)-propranolol is purified by column chromatography or crystallization to enhance enantiomeric purity.
-
Analysis: The enantiomeric excess is determined by chiral HPLC.
Experimental and Logical Workflows
Visualizing the workflows involved in chiral synthesis and analysis provides a clearer understanding of the processes.
General Workflow for Asymmetric Catalysis
Logical Flow of Chiral Pool Synthesis
Conclusion
The strategic use of chiral building blocks is fundamental to the successful development of modern pharmaceuticals. A deep understanding of the various classes of these building blocks, coupled with the mastery of diverse synthetic strategies, empowers researchers to design and execute efficient and stereoselective syntheses of complex drug molecules. The continuous innovation in asymmetric catalysis, chemo-enzymatic methods, and the creative application of the chiral pool will undoubtedly continue to drive the discovery of safer and more effective medicines. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to navigate the intricate landscape of chiral synthesis in drug development.
References
- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oseltamivir - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Organocatalytic enantioselective synthesis of beta-blockers: (S)-propranolol and (S)-naftopidil | CSIR-NCL Library, Pune [library.ncl.res.in]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. mdpi.com [mdpi.com]
- 16. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral pool - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. jmedchem.com [jmedchem.com]
- 22. scielo.br [scielo.br]
- 23. pharmtech.com [pharmtech.com]
- 24. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 25. Beta blocker - Wikipedia [en.wikipedia.org]
- 26. droracle.ai [droracle.ai]
- 27. researchgate.net [researchgate.net]
- 28. ClinPGx [clinpgx.org]
- 29. ClinPGx [clinpgx.org]
- 30. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
The Indispensable Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, pharmaceuticals, and the development of complex molecules.[1][2] Its widespread use is a testament to its unique combination of stability across a broad spectrum of reaction conditions and the ease of its removal under mild acidic conditions.[1] This technical guide provides an in-depth overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction transforms the amine into a carbamate, which is significantly less reactive.
A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a crucial strategy in the synthesis of complex structures like peptides and modified natural products.[2][3]
Mechanism of Action: Protection and Deprotection
The utility of the Boc group lies in the well-defined mechanisms for its introduction and removal.
Boc Protection of Amines
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[4] The amine nitrogen attacks one of the carbonyl carbons of Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide anion and carbon dioxide.[5] The tert-butoxide then deprotonates the newly formed carbamate, yielding the final Boc-protected amine.
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] The mechanism is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is first protonated by the acid, which weakens the carbonyl-oxygen bond. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4] The liberated amine is then protonated by the excess acid to form an ammonium salt.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these transformations.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Aliphatic Amines | (Boc)₂O (1.5 equiv), TEA (3.0 equiv) | H₂O/THF (2:1) | 0 to RT | 6 h | High | [6] |
| Structurally Diverse Amines | (Boc)₂O (1.0 equiv) | Water/Acetone (9.5:0.5) | RT | 8-12 min | Good to Excellent | [7] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | Dichloromethane | 0 to RT | Overnight | 89 | [8] |
| Aliphatic Amines | (Boc)₂O | No solvent | RT | - | Quantitative | [9] |
Table 2: Boc Deprotection Conditions and Yields
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc Amines | 5 equiv. TFA | Methylene Chloride | 60 (Microwave) | 30 min | - | [5] |
| N-Boc Protected Amine | TsOH·H₂O | DME | 40 | 2 h | - | [10] |
| N-Boc-L-Alanine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 2 h | >95 | [11] |
| N-Boc-L-Alanine | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temp | 0.5 - 2 h | >95 | [11] |
| N-Boc Amines | Water | 90-100 | 12 min | Excellent | [12] | |
| Carbamates | Dawson heteropolyacid | Dichloromethane | Room Temp | 15 min | Quantitative | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are vital for successful synthesis. Below are protocols for a typical Boc protection and a subsequent deprotection.
Protocol 1: N-Boc Protection of a Primary Amine[6]
Objective: To protect a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Water/Tetrahydrofuran (THF) (2:1 v/v)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and TEA or DIPEA in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.
Protocol 2: N-Boc Deprotection of an Amino Acid using TFA[11]
Objective: To deprotect an N-Boc protected amino acid using trifluoroacetic acid.
Materials:
-
N-Boc protected amino acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Setup: Dissolve the N-Boc protected amino acid in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 25-50% v/v of TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Azeotropic Removal: To aid in the removal of residual TFA, add toluene and co-evaporate (azeotropic removal) two to three times. The resulting residue is the amino acid trifluoroacetate salt.
-
Isolation: For isolation of the TFA salt, add cold diethyl ether to the residue and stir vigorously to precipitate the amino acid TFA salt as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Orthogonality in Protecting Group Strategy
The concept of orthogonality is central to the strategic planning of complex organic syntheses. It refers to the ability to remove one type of protecting group in the presence of others without affecting them. The Boc group is a key player in many orthogonal protection schemes.
This diagram illustrates that the Boc group is removed under acidic conditions, while the Fmoc group is base-labile and the Cbz group is removed by catalytic hydrogenation. This differential reactivity allows for the selective deprotection of amines in a multi-functionalized molecule, which is a powerful tool in synthetic strategy.
Conclusion
The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist.[1] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its chemical principles, reaction mechanisms, and experimental protocols is essential for its effective application in the synthesis of complex and valuable molecules.
References
- 1. scispace.com [scispace.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. mcours.net [mcours.net]
The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its prevalence in FDA-approved drugs underscores its significance in therapeutic design.[1] This technical guide provides a comprehensive overview of pyrrolidine derivatives in drug discovery, detailing their synthesis, diverse biological activities, mechanisms of action, and the experimental protocols utilized in their evaluation.
The unique stereochemistry and three-dimensional nature of the non-planar pyrrolidine ring allow for extensive exploration of pharmacophore space, a key advantage in designing novel, biologically active compounds.[1][3] This structural versatility has led to the development of pyrrolidine-containing molecules with a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antidiabetic, and anticonvulsant properties.[4][5]
Synthesis of Pyrrolidine Derivatives
The construction of the pyrrolidine ring and its derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing pyrrolidine ring, often derived from proline, and the de novo synthesis of the ring from acyclic or other cyclic precursors.[1]
Synthesis of Pyrrolidine-2,5-diones for Anticonvulsant Activity
A common route to pyrrolidine-2,5-diones involves the condensation of a succinic acid derivative with an appropriate amine.
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
This protocol describes a multi-step synthesis of a pyrrolidine-2,5-dione derivative with demonstrated anticonvulsant activity.
Step 1: Synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid
-
A mixture of 2-chlorophenyl-succinic acid and aminoacetic acid is heated at 180°C for 1.5 hours.
-
The reaction mixture is cooled, and the resulting solid is purified by recrystallization to yield the intermediate, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.
Step 2: Synthesis of the final compound
-
To a solution of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid in dry N,N-dimethylformamide (DMF), an equimolar amount of 1,1'-carbonyldiimidazole (CDI) is added.
-
The mixture is stirred at room temperature for one hour.
-
An equimolar amount of 4-(4-fluorophenyl)piperazine is then added to the reaction mixture.
-
The mixture is stirred for an additional 24 hours at room temperature.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the final product.
1,3-Dipolar Cycloaddition for the Synthesis of Spirooxindole-Pyrrolidines
The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of complex pyrrolidine-containing scaffolds, such as spirooxindole-pyrrolidines, which exhibit significant anticancer activity.
Experimental Protocol: One-Pot, Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
This protocol details the synthesis of a spirooxindole-pyrrolidine derivative via a 1,3-dipolar cycloaddition reaction.
-
A mixture of an isatin derivative (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline) (1.2 mmol), and a chalcone derivative (1.0 mmol) is refluxed in ethanol (15 mL) for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Biological Activities of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have been investigated for a wide array of therapeutic applications. The following sections highlight some of the key biological activities, supported by quantitative data.
Anticancer Activity
A significant number of pyrrolidine derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of kinases, and targeting of specific signaling pathways.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Spiro[pyrrolidine-3,3'-oxindoles] | 38i | MCF-7 | 3.53[6] |
| Spiro[pyrrolidine-3,3'-oxindoles] | 38h | MCF-7 | 4.01[6] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | 43b | HepG2 | 0.80 (µg/mL)[4] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | 43a | HepG2 | 0.85 (µg/mL)[4] |
| Pyrrolidine-Thiophene Hybrid | 37e | MCF-7 | 17[6] |
| Pyrrolidine-Thiophene Hybrid | 37e | HeLa | 19[6] |
| Pyrrolidine-Phenyl Hybrid | 36e | MCF-7 | 22[6] |
| CXCR4 Antagonist | 51a | CXCR4 Receptor Binding | 0.079[6] |
| Benzofuroxane Pyrrolidine Hydroxamate | 32a | HeLa | 3.82[4] |
Antidiabetic Activity
Polyhydroxylated pyrrolidines, also known as aza-sugars, are a class of compounds that have shown promise as antidiabetic agents.[6] They often act as inhibitors of carbohydrate-processing enzymes like α-glucosidase and α-amylase. Additionally, some pyrrolidine derivatives have been developed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) |
| Pyrrolidine Sulfonamide | 23d | DPP-IV | 11.32[4][5] |
| 2-benzyl-pyrrolidine | 2 | DPP-IV | 0.3[6] |
| 4-amino-1-benzylpiperidine | 4 | DPP-IV | 4[6] |
| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 23 | DPP-IV | 3.73[7] |
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant properties. The maximal electroshock (MES) test is a common in vivo model used to evaluate the efficacy of these compounds.
| Compound Class | Derivative | Test Model | ED50 (mg/kg) |
| Pyrrolidine-2,5-dione-acetamide | 69k | MES | 80.38[6] |
| Pyrrolidine-2,5-dione-acetamide | 69k | 6 Hz test | 108.80[6] |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 | MES | 68.30[8] |
Anti-inflammatory Activity
Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting inhibitory activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
| Compound Class | Derivative | Target Enzyme | IC50 (µM) |
| Pyrrolidine amide | 30c | NAAA | 0.48[4][5] |
| Pyrrolidine amide | 30a | NAAA | 0.5[4][5] |
| Pyrrolidine amide | 30b | NAAA | 0.7[4][5] |
| Pyrrolidine amide | 31 | NAAA | 1.5[4][5] |
| Pivalate-based Michael product | MAK01 | COX-1 | 314 (µg/mL)[] |
| Pivalate-based Michael product | MAK01 | COX-2 | 130 (µg/mL)[] |
| Pivalate-based Michael product | MAK01 | 5-LOX | 105 (µg/mL)[] |
Antiviral Activity
The pyrrolidine scaffold is present in several antiviral drugs, and research continues to explore new derivatives with activity against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
| Compound Class | Derivative | Viral Target | EC50 (nM) |
| Pyrrolidine-based CAM | CU11 | HBV | 35[10] |
Key Experimental Protocols in Detail
Reproducibility and standardization of experimental methods are paramount in drug discovery. This section provides detailed protocols for key in vitro and in vivo assays used to evaluate the biological activity of pyrrolidine derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for the in vitro screening of anticancer compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrrolidine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
In Vitro Antidiabetic: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 50 µL of the test pyrrolidine derivative solution at various concentrations.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer, pH 6.8).
-
Incubate the mixture at 37°C for 15 minutes.
-
-
Substrate Addition and Incubation:
-
Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer, pH 6.8) to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Absorbance Reading:
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
In Vivo Anticonvulsant: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for compounds with potential efficacy against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation and Compound Administration:
-
Use male Swiss albino mice weighing 20-25 g.
-
Administer the test pyrrolidine derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
-
Induction of Seizure:
-
At the time of peak effect of the drug (typically 30-60 minutes after administration), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds, 60 Hz) through corneal electrodes.
-
-
Observation and Assessment:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extension.
-
-
Data Analysis:
-
Calculate the percentage of protected animals at each dose.
-
Determine the ED50 value, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
-
Visualizing Pathways and Workflows in Pyrrolidine Drug Discovery
Graphviz diagrams are powerful tools for visualizing complex biological pathways, experimental workflows, and logical relationships, providing clarity and facilitating understanding.
Drug Discovery Workflow for Pyrrolidine Derivatives
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel pyrrolidine-based therapeutic agents.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Certain pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting signaling pathways such as the Toll-like Receptor 4 (TLR4) pathway. The diagram below depicts a simplified overview of this pathway.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates a simplified logical relationship for the structure-activity relationship of a hypothetical series of pyrrolidine derivatives, where modifications at different positions on the pyrrolidine ring influence biological activity.
References
- 1. A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Boc-3-pyrrolidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Boc-3-pyrrolidinol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural features of this compound have been elucidated using various spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the proton and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.45 | m | 1H | CH-OH |
| 3.56 - 3.30 | m | 3H | N-CH₂ (ring) |
| 3.23 | dd | 1H | N-CH (ring) |
| ~2.07 | m | 1H | CH₂ (ring) |
| ~1.89 | m | 1H | CH₂ (ring) |
| 1.46 | s | 9H | C(CH₃)₃ |
Note: The hydroxyl proton (-OH) often appears as a broad singlet and its chemical shift can vary depending on concentration and sample purity.
Table 2: ¹³C NMR Spectroscopic Data for this compound (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 79.3 | C (CH₃)₃ (Boc) |
| 70.4 | C H-OH |
| 54.2 | N-C H₂ |
| 44.1 | N-C H₂ |
| 34.5 | C H₂ |
| 28.6 | C(C H₃)₃ (Boc) |
Note: Assignments are based on typical chemical shifts for similar functional groups. Due to the presence of rotamers around the N-Boc bond, some peaks may appear broadened.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (νₘₐₓ, cm⁻¹) | Intensity | Assignment |
| 3428 | Strong, Broad | O-H Stretch (Alcohol) |
| 2971, 2872 | Medium-Strong | C-H Stretch (Aliphatic) |
| 1692 | Strong | C=O Stretch (Carbamate, Boc group) |
| 1478 | Medium | C-H Bend |
| 1366 | Medium | C-H Bend |
| 1169 | Strong | C-O Stretch |
| 1109 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information on the fragmentation patterns of the molecule. Electrospray ionization (ESI) is a common technique used for this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 188.13 | [M+H]⁺ | Protonated molecular ion |
| 187.12 | [M]⁺ | Molecular ion (often low abundance) |
| 132.09 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |
| 88.07 | [M-Boc+H]⁺ | Loss of the entire Boc group |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analyses cited in this guide.
NMR Spectroscopy Protocol
-
Objective: To determine the proton and carbon chemical environments of the molecule.[1]
-
Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 126 MHz spectrometer for ¹³C NMR.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the solvent peak of CDCl₃ at 77.16 ppm. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
FT-IR Spectroscopy Protocol
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (ATR Method):
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to an appropriate concentration (e.g., 10-100 µg/mL) with the same solvent.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum, typically in positive ion mode, over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and/or the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the major fragment ions to understand the molecule's fragmentation pathways. The primary fragmentation is often the loss of the labile tert-butoxycarbonyl (Boc) group.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural characterization of an organic compound like this compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
Navigating the Chiral Landscape: A Technical Guide to Enantiomerically Pure 1-Boc-3-pyrrolidinol for Drug Discovery
For researchers, scientists, and drug development professionals, the sourcing and quality control of chiral building blocks are paramount to the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This in-depth technical guide focuses on the commercial availability and suppliers of (R)- and (S)-1-Boc-3-pyrrolidinol, a versatile chiral intermediate crucial in the development of a wide range of therapeutics. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols for purity assessment, and a comprehensive workflow for the integration of this key building block into the research and development pipeline.
Commercial Availability and Supplier Specifications
The enantiomers of 1-Boc-3-pyrrolidinol are readily available from a variety of chemical suppliers. However, specifications such as enantiomeric excess (e.e.), chemical purity, and available quantities can vary. The following tables provide a comparative summary of major suppliers and their typical product specifications for both (R)- and (S)-1-Boc-3-pyrrolidinol to aid in the selection of the most suitable material for specific research and development needs.
Table 1: Commercial Suppliers and Specifications for (R)-(-)-1-Boc-3-pyrrolidinol
| Supplier | Catalog Number | Purity Specification | Enantiomeric Excess (e.e.) | Physical Form | Storage |
| Chem-Impex | 29433 | ≥ 99.5% (GC, Chiral purity)[1] | Not explicitly stated | White to off-white solid[1] | 0-8 °C[1] |
| Sigma-Aldrich | 532169 | 98% | Not explicitly stated | Crystalline powder | Room Temperature |
| Thermo Scientific | H27590 | >97.5% (GC)[2] | Not explicitly stated | Crystalline powder[2] | Room Temperature |
| ChemicalBook | CB7389148 | 98%[3] | Not explicitly stated | Not specified | Not specified |
Table 2: Commercial Suppliers and Specifications for (S)-(+)-1-Boc-3-pyrrolidinol
| Supplier | Catalog Number | Purity Specification | Enantiomeric Excess (e.e.) | Physical Form | Storage |
| Chem-Impex | 07391 | ≥ 98%[4] | Not explicitly stated | White or off-white crystal powder[4] | 0-8°C[4] |
| Sigma-Aldrich | 634786 | 97% | Not explicitly stated | Solid | Room Temperature |
| Santa Cruz Biotechnology | sc-267925 | Not specified | Not explicitly stated | Not specified | Not specified |
| Alkali Scientific | 634786-5G | Not specified | Not explicitly stated | Not specified | Not specified |
Experimental Protocols: Ensuring Chiral Purity
The confirmation of enantiomeric purity is a critical step upon receiving a chiral building block from a supplier. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely accepted and reliable method for determining the enantiomeric excess of this compound.
Chiral HPLC Method for Determination of Enantiomeric Excess
This protocol outlines a general method for the separation of (R)- and (S)-1-Boc-3-pyrrolidinol. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase (CSP):
-
A polysaccharide-based chiral column is highly effective. Examples include columns from the Daicel CHIRALPAK® series (e.g., CHIRALPAK® IA, IC, etc.).[5]
Mobile Phase:
-
A mixture of n-Hexane and a polar alcohol modifier, such as isopropanol (IPA) or ethanol, is typically used. A common starting composition is 90:10 (v/v) n-Hexane:IPA. The ratio can be adjusted to optimize separation.[5] For certain columns, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may improve peak shape.
Typical HPLC Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25 °C[5]
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Where:
-
Area_major is the peak area of the desired enantiomer.
-
Area_minor is the peak area of the undesired enantiomer.
Gas Chromatography (GC) for Chemical Purity Assessment
While chiral HPLC is essential for determining enantiomeric purity, Gas Chromatography (GC) with a flame ionization detector (FID) is a standard method to assess the overall chemical purity of the compound.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID)
Column:
-
A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific instrument and column.
-
Carrier Gas: Helium or Hydrogen
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate. For improved volatility and peak shape, derivatization with a silylating agent (e.g., BSTFA) may be employed.[6]
Experimental and Sourcing Workflow
The following diagram illustrates a typical workflow from the initial sourcing of enantiomerically pure this compound to its application in a synthetic chemistry setting. This workflow emphasizes the critical quality control steps necessary to ensure the integrity of the chiral building block.
Figure 1. A comprehensive workflow for the sourcing, quality control, and synthetic application of enantiomerically pure this compound.
Conclusion
The commercial availability of high-purity (R)- and (S)-1-Boc-3-pyrrolidinol is a significant enabler for the development of stereochemically defined pharmaceuticals. By carefully selecting suppliers and implementing rigorous analytical quality control, researchers and drug development professionals can ensure the integrity of this critical chiral building block, thereby enhancing the efficiency and success of their synthetic endeavors. The methodologies and workflow presented in this guide provide a robust framework for the effective utilization of enantiomerically pure this compound in the pursuit of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-(-)-1-Boc-3-hydroxypyrrolidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 1-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Boc-3-pyrrolidinol (CAS No. 103057-44-9), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Hazard Pictograms:
-
Skull and Crossbones (GHS06): Indicates acute toxicity.
-
Corrosion (GHS05): Indicates potential for serious eye damage.
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, and respiratory irritation.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃[1] |
| Molecular Weight | 187.24 g/mol [1][2] |
| Appearance | White to off-white crystalline solid or powder[4] |
| Melting Point | 57-63 °C[2] |
| Boiling Point | 273.3 °C at 760 mmHg[4][5] |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate; insoluble in water.[4] |
| Storage Temperature | 2-8°C[2] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial for safety. The following workflow should be followed:
Safe handling workflow for this compound.
To mitigate exposure during handling, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[6] | Protects against potential splashes or dust particles.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[6] | Prevents direct skin contact with the compound.[6] |
| Skin and Body Protection | Laboratory coat.[6] | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[6] | Avoids inhalation of dust or aerosols.[6] |
First Aid Measures
Immediate action is required in the event of exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Experimental Protocols for Hazard Determination
The hazard classifications are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines describe methods for determining the acute oral toxicity of a substance. The "Fixed Dose Procedure" (OECD 420), for example, involves the following steps:
-
Animal Selection: Healthy, young adult rodents (commonly rats) are used.[9]
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[9][10]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[10]
-
Endpoint: The method avoids using death as a primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[10]
Skin Irritation (OECD 404, 439)
The potential for skin irritation is assessed through in vivo (OECD 404) or in vitro (OECD 439) methods. The in vitro method using a Reconstructed Human Epidermis (RhE) model is preferred to reduce animal testing.[3][8]
-
Test System: A reconstructed human epidermis, which mimics the properties of the upper layers of human skin, is used.[3]
-
Application: The test chemical is applied to the surface of the RhE tissue.[3]
-
Incubation: The tissue is incubated for a defined period.
-
Viability Assessment: Cell viability is measured, typically by the enzymatic conversion of MTT to a colored formazan salt, which is then quantified. A significant reduction in cell viability indicates that the substance is an irritant.[11]
Eye Irritation (OECD 405)
This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.
-
Animal Selection: The albino rabbit is the preferred laboratory animal.[1]
-
Application: A single dose of the substance is applied to one eye of the animal; the other eye serves as a control.[1][4]
-
Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at specific intervals (e.g., 1, 24, 48, and 72 hours).[1][12]
-
Scoring: The severity of the eye reactions is scored according to a standardized grading system to classify the irritation potential.[12]
Logical Structure of a Safety Data Sheet (SDS)
The information in this guide is derived from Safety Data Sheets, which follow a standardized format to ensure clarity and accessibility of safety information.
Logical flow of information in a Safety Data Sheet (SDS).
For complete and detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. oecd.org [oecd.org]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. delltech.com [delltech.com]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. umwelt-online.de [umwelt-online.de]
- 11. oecd.org [oecd.org]
- 12. ecetoc.org [ecetoc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (R)-1-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-3-pyrrolidinol is a valuable chiral building block extensively used in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its stereochemically defined structure is crucial for the efficacy of various drugs, particularly those targeting the central nervous system.[4][5] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise chemical manipulations of the hydroxyl group without affecting the amine, making it an invaluable intermediate in multi-step organic syntheses.[1][2] This document provides a detailed protocol for the synthesis of (R)-1-Boc-3-pyrrolidinol from (R)-3-hydroxypyrrolidine.
Reaction Scheme
The synthesis involves the protection of the secondary amine of (R)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]
Chemical Equation:
(R)-3-hydroxypyrrolidine + (Boc)₂O --(Base, Solvent)--> (R)-1-Boc-3-pyrrolidinol
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (R)-1-Boc-3-pyrrolidinol.
| Parameter | Value | Reference |
| Reactants | ||
| (R)-3-hydroxypyrrolidine | 1.0 eq | [1][2] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.1 eq | [1][2] |
| Triethylamine (Et₃N) | 1.1 - 1.2 eq | [1][2] |
| Solvent | ||
| Dichloromethane (DCM) | ~10 mL per g of pyrrolidinol | [2] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 2 - 18 hours | [1][2] |
| Product Characteristics | ||
| Appearance | White to off-white solid | [3][6] |
| Molecular Formula | C₉H₁₇NO₃ | [6] |
| Molecular Weight | 187.24 g/mol | [6] |
| Melting Point | 60-67 °C | [3][5] |
| Optical Rotation [α]²⁰/D | -26±1, c = 1 in methanol | [1] |
| Yield | 77% (recrystallized) | [7] |
Experimental Protocol
This protocol details a standard and reliable method for the synthesis of (R)-1-Boc-3-pyrrolidinol.
Materials:
-
(R)-3-hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of the starting material).[2]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[2]
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).[2]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM to the reaction mixture dropwise over 30 minutes, ensuring the temperature is maintained at 0 °C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield (R)-1-Boc-3-pyrrolidinol as a white solid.[1] Alternatively, recrystallization from heptane can be performed.[7]
Visualizations
The following diagrams illustrate the chemical structure of (R)-1-Boc-3-pyrrolidinol and the experimental workflow for its synthesis.
Caption: Chemical structure of (R)-1-Boc-3-pyrrolidinol.
Caption: Experimental workflow for the synthesis of (R)-1-Boc-3-pyrrolidinol.
References
Application Note: A Robust Protocol for the N-Boc Protection of 3-Hydroxypyrrolidine
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. Its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions make it an indispensable tool. 3-Hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into bioactive molecules. The protection of its secondary amine is a critical step in multi-step syntheses to prevent unwanted side reactions. This application note provides a detailed, reliable, and high-yielding experimental protocol for the N-Boc protection of 3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc anhydride).
Reaction Principle
The N-Boc protection of 3-hydroxypyrrolidine proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically conducted in the presence of a mild base, such as triethylamine or sodium bicarbonate, which neutralizes the acidic byproduct, tert-butoxycarboxylic acid, and drives the reaction to completion.
Experimental Protocol
Materials and Reagents
-
3-Hydroxypyrrolidine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add 3-hydroxypyrrolidine (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add a base to the cooled solution. If using triethylamine (TEA), add it dropwise (1.1-1.5 eq). If using an aqueous base like sodium bicarbonate, a biphasic system with a solvent like dioxane or THF can be employed.[1]
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05-1.2 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-hydroxypyrrolidine) is fully consumed.
-
Work-up:
-
Quench the reaction by adding water or a 1 M aqueous HCl solution (100 mL).[2]
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be the bottom layer. If THF was used, dilute with a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[2][3]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]
-
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is often obtained in high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). A patent describing a similar synthesis reports achieving a product purity greater than 95%.[4]
Data Presentation
The following table summarizes the typical quantitative parameters for this protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Hydroxypyrrolidine | 1.0 eq | Starting material. |
| Di-tert-butyl dicarbonate | 1.05 - 1.2 eq | The protecting group source. A slight excess ensures complete reaction. |
| Base (Triethylamine) | 1.1 - 1.5 eq | Scavenges the acid byproduct. Other bases like NaHCO₃ can be used. |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) or THF | Anhydrous grade is recommended. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then stirred at RT for completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Results | ||
| Typical Yield | >85% | Yields can be quantitative (>95%) depending on the purity of reagents and reaction scale.[4] |
| Product Purity | >95% | Can be improved to >99% with chromatographic purification.[4] |
| Product Appearance | White to off-white solid or colorless oil | The product has a reported melting point of 62-65 °C.[5] |
Visualizations
Experimental Workflow
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
Application of 1-Boc-3-pyrrolidinol in the Synthesis of Neuroactive Drugs
Abstract
(R)-(-)-N-Boc-3-pyrrolidinol has emerged as a critical chiral building block in the synthesis of a wide array of neuroactive pharmaceutical compounds.[1] Its inherent chirality and orthogonally protected functional groups, a Boc-protected amine and a secondary alcohol, provide a robust scaffold for the stereoselective construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the use of 1-Boc-3-pyrrolidinol in the synthesis of neuroactive drugs, with a focus on muscarinic acetylcholine receptor (mAChR) modulators and dopamine receptor ligands.
Introduction
The pyrrolidine ring is a prevalent scaffold in many biologically active molecules and approved drugs.[2] Specifically, chiral 3-hydroxypyrrolidine derivatives are key intermediates in the synthesis of numerous pharmaceuticals.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound allows for precise chemical manipulations of the hydroxyl group without affecting the amine.[4] The stereochemical integrity at the C3 position is often crucial for the biological activity of the final pharmaceutical compounds.[4] This makes enantiomerically pure (R)- and (S)-1-Boc-3-pyrrolidinol highly valuable starting materials in drug discovery and development, particularly in neuropharmacology.[5]
Application in the Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Modulators
This compound is extensively used in the synthesis of muscarinic acetylcholine receptor agonists and antagonists. These receptors are implicated in a range of neurological processes and diseases, including Alzheimer's disease, Parkinson's disease, and dystonia.[5][6][7] The quinuclidine ring, a key feature of many mAChR modulators, can be synthesized from pyrrolidine precursors. For instance, (R)-(-)-3-quinuclidinol, a pivotal intermediate for drugs like Solifenacin, can be prepared from (R)-1-Boc-3-pyrrolidinol.[8]
Synthesis of a Talsaclidine Analogue
A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[1] These receptors play a crucial role in cognitive function and glandular secretion, making them important targets for Alzheimer's disease and Sjögren's syndrome.[1]
A proposed synthetic route to a Talsaclidine analogue from (R)-(-)-N-Boc-3-pyrrolidinol involves a three-step sequence: O-alkylation, N-Boc deprotection, and a Mannich reaction.[1] This pathway highlights the utility of the chiral building block in introducing the necessary stereocenter and providing handles for further molecular elaboration.[1]
Muscarinic Receptor Signaling
Muscarinic receptors M1, M3, and M5 are Gq-coupled G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[6]
Application in the Synthesis of Dopamine Receptor Ligands
The 3-hydroxypyrrolidine scaffold is also a key structural element in the design of dopamine receptor ligands.[9][10] These ligands are crucial for the development of therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The design strategy often involves extending functionality from the orthosteric binding site to a secondary binding pocket to enhance affinity and selectivity for specific dopamine receptor subtypes, like the D3 receptor.[10]
Quantitative Data
The following tables summarize key quantitative data for reactions involving this compound and the biological activity of resulting compounds.
Table 1: Synthesis and Deprotection of this compound Derivatives
| Reaction Step | Reagents and Conditions | Yield | Purity | Reference |
| Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol | (R)-epichlorohydrin (4-step process) | >85% | >95% | [11] |
| N-Boc Protection of (R)-3-pyrrolidinol | (Boc)₂O, Triethylamine, DCM, 0°C to RT | High | High | [4] |
| N-Boc Deprotection (Acidic) | Trifluoroacetic acid (TFA) in DCM | High | High | [12] |
| N-Boc Deprotection (Acidic) | 4M HCl in dioxane | High | High | [12] |
| N-Boc Deprotection (Neutral) | Oxalyl chloride in methanol | High | High | [12] |
| N-Boc Deprotection (Thermal) | Reflux in deionized water | Variable | Variable | [12] |
Table 2: Biological Activity of Neuroactive Drugs Derived from Pyrrolidinol Scaffolds
| Compound Class | Target | IC₅₀ | Selectivity | Reference |
| Muscarinic Antagonists | M1 mAChR | 441 nM - 19 µM | 8- to >340-fold vs M2-M5 | [6][7] |
| 4-hexyloxy derivatives | M1 mAChR | 30 nM | M1-preferring | [13] |
| Dopamine Receptor Ligands | D3 Receptor | ~3 nM | 5-10 fold vs D2 | [14] |
Experimental Protocols
General Experimental Workflow
The synthesis of neuroactive drugs using this compound typically follows a structured workflow, beginning with the synthesis or procurement of the chiral intermediate, followed by functionalization, deprotection, and final modification to achieve the target molecule.
Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol[4]
This protocol describes the N-protection of the secondary amine of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride).[4]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).[4]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[4]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[4]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: If necessary, purify the crude product by column chromatography.[4]
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[13]
Acid-mediated deprotection is the most common approach for cleaving the N-Boc group.[12]
-
Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in dichloromethane (DCM, 5-10 volumes).[12]
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[12]
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).[12]
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[12]
Protocol 3: Racemic Synthesis of 3-Quinuclidinol[9]
This protocol describes a solvent-free, industrially viable method for the synthesis of racemic 3-quinuclidinol.[8]
-
To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.[8]
-
Stir the reaction mixture for 4 hours at 30-35°C.[8]
-
Monitor the reaction completion using gas chromatography (GC).[8]
-
Once the reaction is complete, extract the reaction mass with chloroform (3 x 50 ml).[8]
-
Dry the combined organic layer over sodium sulfate and distill off the solvent under reduced pressure to obtain crude (±)-3-quinuclidinol.[8]
-
Purify the crude product with acetone to yield the final product.
Conclusion
This compound is a versatile and indispensable chiral building block in the synthesis of neuroactive drugs. Its stereochemically defined structure is crucial for the efficacy of a variety of drugs targeting the central nervous system, including modulators of muscarinic and dopamine receptors.[5][11] The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in this area. The continued development of synthetic methodologies utilizing this scaffold will undoubtedly lead to the discovery of novel and improved therapeutics for a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. daneshyari.com [daneshyari.com]
- 10. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-Boc-3-pyrrolidinol in the Synthesis of Potent Enzyme Inhibitors
Introduction
(R)-(-)-N-Boc-3-pyrrolidinol is a pivotal chiral building block in medicinal chemistry and drug development.[1] Its stereochemically defined pyrrolidine core provides a versatile scaffold for creating potent and selective inhibitors for various enzyme classes.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it allows for precise chemical modifications at the hydroxyl group while preventing unwanted reactions at the amine.[1] This document provides detailed application notes and experimental protocols for the use of 1-Boc-3-pyrrolidinol in the synthesis of several classes of enzyme inhibitors, including Dipeptidyl Peptidase-4 (DPP-4), Bruton's Tyrosine Kinase (BTK), and Cathepsin K inhibitors.
Application Note 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[3][] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[5][6] The pyrrolidine moiety is a common structural feature in many potent DPP-4 inhibitors, such as Vildagliptin.[3][7]
Signaling Pathway: DPP-4 and Incretin Regulation
The following diagram illustrates the mechanism of action for DPP-4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of the Boc Group from 1-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical transformations and its facile removal under acidic conditions. 1-Boc-3-pyrrolidinol is a valuable chiral building block in the synthesis of numerous biologically active molecules. The selective and efficient deprotection of its Boc group is a critical step in many synthetic routes.
This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound, offering a comparative overview of various methodologies.
Deprotection Methodologies
The removal of the Boc protecting group is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[1][2] The choice of acid and reaction conditions is crucial and depends on the sensitivity of other functional groups within the molecule.
Acidic Deprotection
Strong acids are highly effective for Boc removal. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3]
-
Trifluoroacetic Acid (TFA): TFA is a highly efficient reagent, typically used in a chlorinated solvent like dichloromethane (DCM).[3] The reactions are generally rapid, often proceeding to completion at room temperature.[3]
-
Hydrochloric Acid (HCl): HCl, commonly used as a solution in an organic solvent such as dioxane or methanol, is another standard method.[3] This approach is particularly advantageous when the final product is desired as a hydrochloride salt, which can sometimes be isolated directly by precipitation.[3][4]
Milder Acidic and Neutral Conditions
For substrates that are sensitive to strong acids, several milder deprotection methods have been developed.
-
Oxalyl Chloride in Methanol: This method serves as a milder alternative to strong acids, often providing clean reactions and good to high yields.[4][5]
-
Solid-Supported Acids: Reagents like Amberlyst 15, a sulfonic acid resin, offer the advantage of simplified work-up through filtration, presenting a more environmentally friendly option.[4]
Alternative Methods
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating in a high-boiling solvent. This catalyst-free method is suitable for substrates that are sensitive to strong acids, though the high temperatures may not be compatible with all molecules.[4]
-
Water-Mediated Deprotection: An eco-friendly approach involves heating the N-Boc protected amine in water at reflux temperatures to achieve deprotection, often with excellent yields.[6]
Quantitative Data Summary
The selection of a deprotection method is often guided by factors such as yield, reaction time, and compatibility with other functional groups. The following table summarizes typical conditions and outcomes for various deprotection reagents.
| Reagent/Method | Typical Conditions | Reaction Time | Yield | Remarks |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temperature[4] | 1 - 4 hours[4] | High[4] | Standard, effective method. Volatility of TFA can be advantageous for work-up, but it is corrosive.[4][7] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol, room temp.[4] | 1 - 16 hours[4] | High[4] | Commonly used and effective. The product is isolated as the hydrochloride salt.[4] |
| Oxalyl Chloride | Methanol, room temperature[4][5] | 1 - 4 hours[4][5] | Good to High[4] | A milder alternative to strong acids.[4][5] |
| Amberlyst 15 | Methanol, reflux[4] | 1 - 2 hours[4] | Good[4] | Solid-supported catalyst simplifies work-up.[4] |
| Thermolysis | High-boiling solvent (e.g., TFE), 150°C[4] | 1 - 2 hours[4] | Moderate to Good[4] | Catalyst-free method suitable for acid-sensitive substrates.[4] |
| Water | Reflux (100°C)[6] | 1 - 14 hours[3] | Excellent[6] | Environmentally friendly, catalyst-free method.[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)[4][8]
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ solution).
-
Extraction: Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected 3-pyrrolidinol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane[3][4]
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Addition of HCl: Add a 4M solution of HCl in dioxane (5-10 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol[4][5]
-
Dissolution: In a dry round-bottom flask, dissolve this compound (1.0 eq) in methanol (to 0.1 M) and stir at room temperature for 5 minutes.[4]
-
Addition of Oxalyl Chloride: Add oxalyl chloride (3.0 eq) dropwise.[4]
-
Reaction: Stir the reaction mixture for 1-4 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC.[5]
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Isolation: Work up the residue with a basic solution to isolate the free amine.[4]
Visualizations
The following diagrams illustrate the deprotection mechanism and a general experimental workflow.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
Derivatization of the Hydroxyl Group in 1-Boc-3-pyrrolidinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the hydroxyl group of 1-Boc-3-pyrrolidinol. This versatile chiral building block is a common scaffold in medicinal chemistry, and derivatization of its hydroxyl moiety allows for the exploration of structure-activity relationships and the synthesis of novel pharmaceutical candidates. The following sections detail common derivatization strategies, including etherification, esterification, and carbamoylation, complete with quantitative data and step-by-step protocols.
Introduction
This compound is a valuable starting material in drug discovery due to its rigid pyrrolidine core, the presence of a modifiable hydroxyl group, and the acid-labile Boc protecting group on the nitrogen atom. The ability to selectively derivatize the hydroxyl group enables the introduction of a wide range of functionalities, leading to the generation of diverse chemical libraries for biological screening. This note focuses on three primary classes of O-derivatization:
-
Etherification: Formation of an ether linkage (C-O-C) by reacting the hydroxyl group with alkylating agents.
-
Esterification: Formation of an ester linkage (C-O-C=O) through reaction with acylating agents.
-
Carbamoylation: Formation of a carbamate linkage (C-O-C(=O)N) via reaction with isocyanates or carbamoyl chlorides.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes quantitative data for various derivatization reactions of the hydroxyl group in this compound.
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Etherification | |||||
| Williamson Ether Synthesis | Sodium hydride, Alkyl halide | THF/DMF | 0 to RT | 2-12 | 60-90 |
| Mitsunobu Reaction (for Aryl Ethers) | Phenol, DEAD, PPh₃ | THF | 0 to RT | 12-24 | 50-80 |
| Esterification | |||||
| Acylation with Acid Chloride | Acyl chloride, Pyridine/TEA | DCM | 0 to RT | 1-4 | >90 |
| Acylation with Anhydride | Acetic anhydride, Pyridine/DMAP | DCM | RT | 2-6 | >90 |
| Carbamoylation | |||||
| Reaction with Isocyanate | Isocyanate, DBTL (cat.) | Toluene | 80 | 12-16 | 70-95 |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound using an alkyl halide and a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-Boc-3-alkoxypyrrolidine.
Protocol 2: Esterification with an Acid Chloride
This protocol details the acylation of the hydroxyl group using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the acid chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to yield the pure 1-Boc-3-acyloxypyrrolidine.
Protocol 3: Carbamoylation with an Isocyanate
This protocol describes the formation of a carbamate by reacting the hydroxyl group with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Dibutyltin dilaurate (DBTL) (catalytic amount, optional)
-
Anhydrous Toluene
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the isocyanate (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of DBTL (e.g., 1-2 drops) if required.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired 1-Boc-3-carbamoyloxypyrrolidine.
Visualizations
Reaction Pathways
Caption: General reaction pathways for the derivatization of this compound.
Experimental Workflow for Derivatization
Caption: A generalized experimental workflow for the derivatization of this compound.
Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using 1-Boc-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key pharmaceutical intermediates utilizing both (R)- and (S)-1-Boc-3-pyrrolidinol. This versatile chiral building block is instrumental in the stereoselective synthesis of a wide range of biologically active molecules.
Introduction
1-Boc-3-pyrrolidinol, available in both (R) and (S) enantiomeric forms, is a valuable chiral precursor in drug discovery and development. Its pyrrolidine scaffold is a common motif in many pharmaceuticals, particularly those targeting the central nervous system. The Boc-protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, while the inherent chirality at the C3 position is crucial for the biological activity of the target molecules. These application notes will detail several key transformations of this compound into valuable pharmaceutical intermediates.
Application Note 1: Synthesis of a Talsaclidine Analogue from (R)-1-Boc-3-pyrrolidinol
Talsaclidine and its analogues are selective muscarinic M1 receptor agonists, which are important targets for the treatment of neurological disorders like Alzheimer's disease. The (R)-configuration of the pyrrolidinol is critical for the desired biological activity. The synthesis involves a three-step sequence: O-alkylation, N-Boc deprotection, and a Mannich reaction.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | O-Alkylation | (R)-1-Boc-3-pyrrolidinol | (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate | NaH, Propargyl bromide | High |
| 2 | N-Boc Deprotection | (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate | (R)-3-(prop-2-yn-1-yloxy)pyrrolidine | 4 M HCl in dioxane | >95% |
| 3 | Mannich Reaction | (R)-3-(prop-2-yn-1-yloxy)pyrrolidine | Talsaclidine Analogue | Formaldehyde, Pyrrolidine | Good |
Experimental Protocols
Step 1: O-Alkylation of (R)-1-Boc-3-pyrrolidinol
-
To a solution of (R)-1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq, 80% solution in toluene) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Boc Deprotection
-
Dissolve the O-alkylated intermediate (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dioxane or methanol).
-
Add an excess of 4 M HCl in dioxane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Step 3: Mannich Reaction
-
To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, add aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final talsaclidine analogue.
Logical Workflow Diagram
Application Note 2: Stereochemical Inversion of (R)-1-Boc-3-pyrrolidinol to (S)-1-Boc-3-aminopyrrolidine via Mitsunobu Reaction
The stereochemical inversion of chiral alcohols is a crucial transformation in asymmetric synthesis. The Mitsunobu reaction provides a reliable method for achieving this with high stereoselectivity. This protocol details the conversion of (R)-1-Boc-3-pyrrolidinol to its (S)-azido derivative, followed by reduction to the corresponding (S)-amine, a valuable intermediate for various pharmaceuticals.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | Mitsunobu Reaction | (R)-1-Boc-3-pyrrolidinol | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | PPh₃, DIAD, DPPA | 85-95% | >99% |
| 2 | Azide Reduction | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | H₂, Pd/C | Quantitative | >99% |
Experimental Protocols
Step 1: Mitsunobu Reaction for Azide Formation
-
Dissolve (R)-1-Boc-3-pyrrolidinol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
Step 2: Reduction of the Azide to the Amine
-
Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.
Experimental Workflow Diagram
Application Note 3: Synthesis of Chiral Azides from this compound via Mesylation and Nucleophilic Substitution
An alternative to the Mitsunobu reaction for the synthesis of chiral azides involves a two-step process of mesylation followed by nucleophilic substitution with sodium azide. This method is also highly efficient and proceeds with inversion of stereochemistry if starting from a chiral center.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | Mesylation | (R)-1-Boc-3-pyrrolidinol | (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | MsCl, TEA | High |
| 2 | Nucleophilic Substitution | (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | NaN₃ | 80-90% |
Experimental Protocols
Step 1: Mesylation of (R)-1-Boc-3-pyrrolidinol
-
Dissolve (R)-1-Boc-3-pyrrolidinol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude mesylate.
Step 2: Nucleophilic Substitution with Sodium Azide
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the chiral azide.
Signaling Pathway Analogy: Activation and Substitution
The two-step synthesis can be visualized as an activation of the hydroxyl group, making it a good leaving group, followed by a substitution with the nucleophile. This is analogous to a signaling pathway where a receptor is activated before it can elicit a downstream response.
Protocol for monitoring reaction progress of 1-Boc-3-pyrrolidinol synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for monitoring the reaction progress of 1-Boc-3-pyrrolidinol synthesis. The tert-butyloxycarbonyl (Boc) protection of 3-pyrrolidinol is a common and critical step in the synthesis of various pharmaceutical compounds.[1][2] Efficient monitoring of this reaction ensures optimal yield and purity of the product, preventing the formation of byproducts and incomplete conversion of the starting material.
The primary and most accessible method for real-time monitoring of this reaction is Thin-Layer Chromatography (TLC).[1][3][4] This technique allows for a rapid, qualitative assessment of the consumption of the starting material and the formation of the desired product.[5] For more quantitative analysis and final product characterization, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy can be employed.[6][7]
Reaction Scheme
The synthesis of this compound involves the reaction of 3-pyrrolidinol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine (Et₃N) or sodium bicarbonate.[1][2][4]
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a standard procedure for the N-Boc protection of 3-pyrrolidinol.[1]
Materials:
-
(R)- or (S)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-pyrrolidinol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress using TLC until the starting material is completely consumed.[1]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Thin-Layer Chromatography (TLC) Monitoring
TLC is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the more polar starting material (3-pyrrolidinol) and the appearance of the less polar product (this compound).[5]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 10% Methanol in Chloroform or Ethyl Acetate/Hexane mixture)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or potassium permanganate)
Procedure:
-
Prepare the TLC developing chamber by adding the chosen eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
On the baseline of a TLC plate, spot the following:
-
SM: A solution of the starting material (3-pyrrolidinol).
-
RM: A sample taken directly from the reaction mixture.
-
Co-spot: A combined spot of both the starting material and the reaction mixture.
-
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. If the spots are not UV-active, use a staining solution. For this reaction, ninhydrin is a suitable stain as it reacts with the primary/secondary amine of the starting material, while the product will not stain with ninhydrin.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8]
Data Presentation
The progress of the reaction can be qualitatively and quantitatively assessed at different time points.
Table 1: Qualitative Reaction Progress by TLC
| Time Point | Starting Material (3-pyrrolidinol) Spot Intensity | Product (this compound) Spot Intensity |
| 0 h | +++ | - |
| 1 h | ++ | ++ |
| 2 h | + | +++ |
| 3 h | - | +++ |
Intensity is graded from - (not visible) to +++ (very intense).
Table 2: Quantitative Reaction Monitoring Data (Hypothetical HPLC Analysis)
| Time Point (hours) | 3-pyrrolidinol Peak Area (%) | This compound Peak Area (%) |
| 0 | 100 | 0 |
| 1 | 45.2 | 54.8 |
| 2 | 10.5 | 89.5 |
| 3 | < 1.0 | > 99.0 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the monitoring protocol.
Caption: Workflow for monitoring reaction progress.
References
Troubleshooting & Optimization
Low yield in 1-Boc-3-pyrrolidinol synthesis troubleshooting
This guide provides troubleshooting and technical support for the synthesis of 1-Boc-3-pyrrolidinol, a key chiral building block used in drug development.[1][2] The most common synthetic route involves the reduction of 1-Boc-3-pyrrolidinone. This document will focus on troubleshooting issues related to this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "Boc" group in this synthesis? The tert-butyloxycarbonyl (Boc) group is a protecting group for the nitrogen atom of the pyrrolidine ring.[3] It is stable under many reaction conditions, preventing the amine from undergoing unwanted side reactions during the reduction of the ketone. It can be easily removed later under mild acidic conditions.[3]
Q2: What are the most common methods for synthesizing this compound? The primary strategies include:
-
Asymmetric Chemical Reduction: This involves the reduction of the prochiral starting material, 1-Boc-3-pyrrolidinone, using a chiral catalyst.[4]
-
Synthesis from the Chiral Pool: This classical approach uses an enantiomerically pure starting material, like D-malic acid, and converts it through several steps into the target molecule.[4][5]
-
Biocatalytic Asymmetric Reduction: This method uses enzymes, such as ketoreductases (KREDs), for the enantioselective reduction of the ketone.[4][6]
Q3: My starting material, 1-Boc-3-pyrrolidinone, is unstable. How should I handle it? 1-Boc-3-pyrrolidinone can be sensitive to moisture and prolonged storage. It is best to use it fresh or store it under an inert atmosphere at a low temperature (2-8°C) to minimize degradation.
Troubleshooting Guide: Low Yield in Ketone Reduction
This section addresses common problems encountered during the reduction of 1-Boc-3-pyrrolidinone to this compound.
Q4: My reaction is incomplete; I see a lot of starting material on my TLC/NMR. What went wrong?
This is one of the most common causes of low yield. Several factors could be responsible:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose upon exposure to moisture and air. Using old or improperly stored reagent is a frequent cause of incomplete reactions.
-
Solution: Use a fresh bottle of NaBH₄ or test the activity of your current bottle. Ensure the reagent is a fine, free-flowing powder.
-
-
Insufficient Reducing Agent: While a slight excess is typically used, complex reaction mixtures or the presence of other reducible functional groups might consume the reagent.
-
Low Reaction Temperature: While initial addition is often done at 0 °C to control the reaction rate, some reductions require warming to room temperature to proceed to completion.[8]
-
Solution: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC until the starting material is fully consumed.[9]
-
Q5: My TLC shows the starting material is gone, but my yield is low and I see multiple new spots. What are these side products?
The formation of byproducts can significantly lower the yield of the desired alcohol.
-
Potential Cause: Over-reduction or Side Reactions: While less common with NaBH₄, more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially cleave the Boc protecting group under harsh conditions.[7]
-
Solution: Use milder, more selective reducing agents like NaBH₄ for this transformation. Ensure the reaction is not run for an excessively long time or at high temperatures.
-
-
Potential Cause: Impure Starting Material: Impurities in the 1-Boc-3-pyrrolidinone can lead to a complex product mixture.
-
Solution: Confirm the purity of your starting material by NMR or another analytical technique before starting the reaction.
-
Q6: My yield was low after the workup and purification. Where could I have lost my product?
This compound has moderate water solubility, which can lead to significant product loss during the workup phase.
-
Issue: Inefficient Extraction: The product may remain in the aqueous layer if not extracted thoroughly.
-
Solution: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
-
Issue: Emulsion Formation: During extraction, an emulsion can form between the aqueous and organic layers, trapping the product.
-
Solution: To break up an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. Washing the combined organic layers with brine also helps to remove residual water and water-soluble impurities.[3]
-
-
Issue: Loss during Purification: The product can be lost during column chromatography if the incorrect solvent polarity is used or if the product streaks on the silica gel.
-
Solution: Use a well-chosen solvent system for flash chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Monitor fractions carefully by TLC. In many cases, if the crude product is sufficiently pure, purification by chromatography may not be necessary.[8]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Solvent | Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | Mild, selective for ketones, easy to handle, safe workup. | Slower reaction times, may not reduce sterically hindered ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Ether | 0 °C to RT | Very powerful, reduces most carbonyls and esters. | Highly reactive with water/protic solvents (violent quench), can cleave Boc group, requires strict anhydrous conditions.[4] |
| (R)-CBS Catalyst + Borane (BMS) | Anhydrous THF | -78 °C to RT | Provides high enantioselectivity for the (R)-alcohol.[4] | Requires cryogenic temperatures, moisture-sensitive reagents, more expensive.[4] |
Experimental Protocols
Protocol: Reduction of 1-Boc-3-pyrrolidinone using Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Boc-3-pyrrolidinone
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.[8]
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Control the addition rate to keep the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting ketone spot is no longer visible.[1]
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[3]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a white to off-white solid or oil.[1]
-
Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the reduction of 1-Boc-3-pyrrolidinone.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 1-Boc-3-pyrrolidinol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What is the function of the "Boc" group in this synthesis?
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom within the pyrrolidine ring.[1] This protection is crucial as it prevents the amine from participating in undesired side reactions during subsequent synthetic modifications of the molecule. The Boc group is known for its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for further functionalization of the nitrogen.[1]
Q2: What are some common starting materials for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol?
Common starting materials for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol include D-malic acid, 4-amino-2-hydroxybutyric acid, and epichlorohydrin with sodium cyanide.[1] The selection of a starting material is often influenced by factors such as cost, availability, and the scalability of the reaction.[1] For instance, while the synthetic route starting from D-malic acid is direct, its high cost can be a limiting factor for large-scale production.[1]
Q3: What are the primary applications of (R)-(-)-N-Boc-3-pyrrolidinol?
(R)-(-)-N-Boc-3-pyrrolidinol is a key chiral building block in the synthesis of various pharmaceuticals.[1][2] Its specific stereochemistry is essential for the biological activity of numerous active pharmaceutical ingredients (APIs). It is frequently utilized in the production of neuroactive drugs, antivirals, and enzyme inhibitors.[1][2]
Troubleshooting Guides
Issue 1: Low Yield During Boc Protection of 3-pyrrolidinol
Q: I am observing a low yield during the reaction of 3-pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). What are the potential causes and how can I resolve them?
A: Low yields in the Boc protection step can often be traced back to suboptimal reaction conditions or procedural errors during work-up. Below are key factors to consider for troubleshooting:
-
Base and Solvent Selection: The choice of base and solvent is critical for reaction efficiency. A frequently used system involves sodium bicarbonate in a biphasic mixture of water and ethyl acetate.[1] It is important to ensure that the base is present in sufficient excess to neutralize the acidic byproducts generated during the reaction.
-
Reaction Time: To ensure the reaction proceeds to completion, it is typically stirred overnight at room temperature.[1] Incomplete reactions will naturally lead to lower yields of the desired product.
-
Work-up and Extraction: Following the reaction, it is crucial to filter off any undissolved salts. The aqueous layer must be thoroughly extracted with a suitable organic solvent, such as ethyl acetate, to ensure full recovery of the product.[1] Washing the combined organic layers with brine is also recommended to remove any residual water-soluble impurities.[1]
Issue 2: Difficulties in the Oxidation of the Hydroxyl Group
Q: I am encountering issues with the oxidation of the hydroxyl group to a ketone. The reaction is proceeding slowly and I am observing the formation of side products. What can I do to optimize this step?
A: The oxidation of N-Boc-3-pyrrolidinol to N-Boc-3-pyrrolidinone can indeed be challenging. Here are some troubleshooting suggestions:
-
Choice of Oxidizing Agent: The selection of the appropriate oxidizing agent and reaction conditions is paramount. For instance, when using Dess-Martin periodinane (DMP), the reaction is typically conducted at 0 °C and then allowed to warm to room temperature.
-
Quenching and Work-up: Proper quenching of the reaction is essential to prevent the formation of byproducts. For a DMP oxidation, a mixture of saturated sodium bicarbonate and sodium thiosulfate solution is commonly used for quenching.[1] Thorough extraction and washing of the organic layer are necessary to remove any remaining byproducts.
Data Presentation
Table 1: Summary of Reaction Conditions for Boc Protection
| Parameter | Condition | Notes |
| Starting Material | (R)-3-pyrrolidinol | 1.0 equivalent |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents, dissolved in anhydrous DCM |
| Base | Triethylamine (Et₃N) | 1.2 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Approx. 10 mL per gram of pyrrolidinol |
| Temperature | 0 °C to Room Temperature | Reagent addition at 0 °C, then warmed to RT |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
| Work-up | Quench with aq. NaHCO₃, extract with DCM | Wash with water and brine, dry over MgSO₄ |
| Yield | 77% | After recrystallization from heptanes |
Experimental Protocols
Protocol 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
This protocol details the N-protection of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate.[2]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate
-
Heptanes (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).[2]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes, or until the internal temperature reaches 0 °C.[2]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.[2]
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.[2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.[2]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting dark oil can be recrystallized from heptanes to yield the final product as a white solid.
Visualizations
Caption: Synthesis workflow for this compound.
References
Removal of impurities from 1-Boc-3-pyrrolidinol reaction mixture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the removal of impurities from the 1-Boc-3-pyrrolidinol reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my this compound reaction mixture?
Common impurities can originate from starting materials, reagents, and side reactions. These typically include:
-
Unreacted Starting Material: 3-Hydroxypyrrolidine.
-
Reagent-Related Impurities: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its primary hydrolysis byproduct, tert-butanol.[1]
-
Starting Material Impurities: Commercial 3-pyrrolidinol may contain impurities such as tetraethylene glycol dimethyl ether.[1]
-
Residual Solvents: Solvents used during the reaction (e.g., Dichloromethane, Ethyl Acetate) or workup.
Q2: My crude product is a persistent oil instead of a white solid. What should I do?
"Oiling out" is a common issue that can be caused by several factors, including residual solvent, the presence of impurities that depress the melting point, or the solution being too concentrated.[2][3]
-
Initial Step: First, ensure all volatile impurities like tert-butanol and residual solvents are removed by placing the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[4]
-
Induce Crystallization: If the product remains an oil, attempt recrystallization. Scratching the inside of the flask with a glass rod at the solution's surface can initiate crystal formation.[2] Adding a "seed crystal" of pure this compound can also be highly effective.[2]
-
Solvent Adjustment: If the oil persists during recrystallization, you may have too much solvent or the wrong solvent system. Try boiling off some solvent to increase concentration or slowly adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the oil until it becomes turbid.[2][3]
Q3: How do I remove unreacted di-tert-butyl dicarbonate (Boc₂O)?
Excess Boc₂O and its byproduct tert-butanol are volatile and can often be removed under high vacuum.[1] For persistent amounts, chemical quenching before workup is effective. Adding imidazole to the reaction mixture will convert the remaining Boc₂O into a more water-soluble byproduct that can be easily removed with dilute acid washes during the aqueous workup.[1]
Q4: Which purification method is better: recrystallization or column chromatography?
Both methods are highly effective, and the choice depends on the impurity profile and desired final purity.
-
Column Chromatography is excellent for removing a wide range of impurities with different polarities, especially when dealing with a complex mixture. It is often the default method for initial purification.
-
Recrystallization is a highly effective technique for achieving very high purity, often exceeding that of a single chromatographic separation, especially for removing trace impurities that co-elute with the product.[2] It is ideal when the main impurities are present in small amounts. For this compound, recrystallization is often the final step to obtain a high-purity solid.
Troubleshooting Guide
This table addresses specific issues that may be encountered during the purification process.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Workup (<95%) | - Incomplete removal of starting materials or Boc-anhydride.- Insufficient washing during aqueous workup. | - Perform flash column chromatography to separate the components.- Ensure the aqueous workup includes washes with saturated sodium bicarbonate (to remove acidic byproducts) and brine (to aid layer separation).[5] |
| Product "Oils Out" During Recrystallization | - Solution is too concentrated or cooled too rapidly.- High level of impurities depressing the melting point.- Inappropriate recrystallization solvent. | - Re-heat the mixture and add more of the "good" solvent to dilute the solution, then allow it to cool slowly.[2][3]- Perform a preliminary purification by column chromatography to reduce the overall impurity load before attempting recrystallization.- Screen for a better solvent system (e.g., heptane, or a mixture like ethyl acetate/hexanes). |
| No Crystals Form Upon Cooling | - Solution is too dilute.- Compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off a portion of the solvent to increase the concentration and attempt cooling again.[2]- If the product is dissolved in a good solvent, slowly add a miscible anti-solvent (in which the product is insoluble) until turbidity is observed, then allow it to stand.[3]- Try scratching the flask or adding a seed crystal to induce nucleation.[2] |
| Final Product Has a "Boc" Smell | - Residual, unreacted Boc-anhydride is present. | - Place the product under high vacuum for an extended period.- If the product is stable, redissolve in a suitable solvent and perform an additional wash with a dilute, mild base (e.g., NaHCO₃ solution) to hydrolyze the remaining anhydride. |
Purification Protocols
Data on Purification Methods
While direct comparative studies are limited, the effectiveness of each technique can be summarized based on established chemical principles and supplier specifications for the final product.
| Purification Method | Typical Purity Achieved | Key Advantages | Common Application |
| Flash Column Chromatography | >95-98% | Effective for separating components with different polarities. Good for initial cleanup of crude reaction mixtures. | Primary purification step after aqueous workup. |
| Recrystallization | ≥98%, often >99.5%[6] | Excellent for achieving high crystalline purity and removing minor, structurally similar impurities. Cost-effective for large scales. | Final purification step to obtain a high-purity, solid product. |
| Vacuum Distillation | >98% | Useful for purifying liquids or low-melting solids that are thermally stable at reduced pressure. Removes non-volatile impurities. | An alternative for purification if the product is an oil and other methods are less effective. |
Experimental Methodologies
Protocol 1: Flash Column Chromatography
This method is ideal for the initial purification of the crude product after the initial aqueous workup.
-
Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A common eluent system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 15:85).[5]
-
Loading and Elution: Load the adsorbed sample onto the top of the column. Elute the column with the solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound, which may be a solid or an oil at this stage.
Protocol 2: Recrystallization from Heptane
This protocol is used to purify the product obtained from chromatography or for crude material that is already relatively clean.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of heptane. Heat the mixture (e.g., in a warm water bath) with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this period. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the resulting white crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. A pure sample should appear as a white to off-white solid.[5]
Protocol 3: Vacuum Distillation
This method is suitable if the product is an oil or if non-volatile impurities need to be removed. The atmospheric boiling point is 273.3 °C, which is too high for standard distillation; therefore, a vacuum is required to lower the boiling point and prevent decomposition.[7]
-
Setup: Assemble a short-path distillation apparatus. Use a stir bar in the distilling flask for smooth boiling.[8] Ensure all glass joints are properly sealed for vacuum.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Once the vacuum is stable, begin heating the distilling flask using a heating mantle.
-
Collection: Collect the distilled liquid in the receiving flask, which should be cooled.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[8]
Visualized Workflows
The following diagrams illustrate the decision-making process and experimental flow for purifying this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for an oily product.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 8. youtube.com [youtube.com]
Improving enantiomeric excess in chiral synthesis of 1-Boc-3-pyrrolidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in the enantioselective synthesis of 1-Boc-3-pyrrolidinol, with a focus on improving enantiomeric excess (e.e.).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
There are three main strategies for the synthesis of enantiomerically pure this compound:
-
Asymmetric Chemical Reduction of N-Boc-3-pyrrolidinone : This method uses a prochiral starting material that is asymmetrically reduced to the desired chiral alcohol using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) reduction.[1]
-
Biocatalytic Asymmetric Reduction of N-Boc-3-pyrrolidinone : This approach utilizes the high stereoselectivity of enzymes, specifically ketoreductases (KREDs), to perform the enantioselective reduction.[1][2]
-
Synthesis from the Chiral Pool : This classic strategy starts with an inexpensive and enantiomerically pure material, like D- or L-malic acid, and converts it through a series of chemical transformations to the target molecule.[1][3]
Q2: My enantiomeric excess (% ee) is lower than expected. What should I check first?
The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] An inaccurate analytical method can give misleading % ee values. Key parameters to verify include:
-
Resolution (Rs) : Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[4]
-
Accuracy : Check the measured % ee of a known standard sample to confirm accuracy.[4]
-
Precision : Ensure that repeated measurements of the same sample yield consistent results.[4]
Q3: After validating my analytical method, the % ee is still low. What's the next step?
Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[4]
-
Substrate Purity : Impurities in the starting material can lead to the formation of racemic products. Consider repurifying your substrate.[4]
-
Reagent and Catalyst Quality : Ensure reagents are anhydrous and of high purity. The catalyst, especially in asymmetric chemical reductions, should be handled under an inert atmosphere.
-
Solvent Quality : Use anhydrous and high-purity solvents, as trace amounts of water can quench reagents and affect catalyst performance.
Q4: How can I accurately determine the enantiomeric excess?
Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of this compound.[5][6] Polysaccharide-based chiral stationary phases (CSPs) are widely used for this separation.[6] It is crucial to develop a method that provides baseline separation of the two enantiomers to ensure accurate integration of the peak areas.[4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Reduction of N-Boc-3-pyrrolidinone
Q: My CBS reduction of N-Boc-3-pyrrolidinone is giving a low e.e. How can I improve it?
A: Several factors can influence the enantioselectivity of the CBS reduction. Consider the following troubleshooting steps:
-
Reagent Purity and Stoichiometry :
-
Ensure the CBS catalyst is of high purity and handled under inert conditions.
-
The borane source (e.g., borane-dimethyl sulfide complex) must be fresh and properly titrated. The stoichiometry of the catalyst and borane reagent is critical.[1]
-
-
Reaction Temperature :
-
Maintain a low reaction temperature (e.g., -78 °C) during the addition of the borane reagent.[1] Fluctuations in temperature can significantly decrease the e.e.
-
-
Addition Rate :
-
Slow, dropwise addition of the borane solution is crucial. A fast addition can lead to a localized increase in temperature and a reduction in enantioselectivity.
-
-
Solvent :
-
Use a dry, non-coordinating solvent like tetrahydrofuran (THF). Ensure the solvent is anhydrous.
-
Q: I'm using a ketoreductase (KRED) for the reduction, but the conversion and e.e. are poor. What can I do?
A: Biocatalytic reductions are sensitive to reaction conditions. Here are some optimization strategies:
-
Cofactor Regeneration : KREDs require a cofactor, typically NADPH. An efficient cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is essential for high conversion.[1]
-
pH and Buffer : The enzyme's activity and stability are pH-dependent. Optimize the pH of the buffer system for the specific KRED being used.
-
Temperature : Maintain the optimal temperature for the enzyme's activity (e.g., 30 °C).[1]
-
Substrate Concentration : High substrate concentrations can sometimes inhibit the enzyme. Experiment with different substrate loadings.
-
Enzyme Selection : Not all KREDs will provide high enantioselectivity for a given substrate. It may be necessary to screen a panel of different KREDs to find one with the desired selectivity.[2]
Issue 2: Inconsistent Results Between Batches
Q: I am getting variable yields and enantiomeric excess in different runs of the same reaction. What could be the cause?
A: Inconsistency often points to subtle variations in reaction setup and reagent quality.
-
Atmosphere Control : For moisture-sensitive reactions like the CBS reduction, ensure rigorous exclusion of air and moisture using an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Quality : The quality of reagents, especially organometallic compounds and catalysts, can vary between bottles or suppliers. Always use freshly opened or properly stored reagents.
-
Temperature Control : Ensure consistent and accurate temperature monitoring and control throughout the reaction.
-
Stirring : Inconsistent stirring can lead to poor mixing and localized concentration or temperature gradients, affecting the reaction outcome.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic routes to enantiomerically pure (R)- and (S)-1-Boc-3-pyrrolidinol.[1]
Table 1: Comparison of Synthetic Routes to (R)-1-Boc-3-pyrrolidinol
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Reduction (KRED) | Synthesis from D-Malic Acid |
| Starting Material | N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone | D-Malic Acid |
| Key Reagents | (R)-CBS catalyst, Borane-dimethyl sulfide | Ketoreductase, NADPH, Cofactor regeneration system | Benzylamine, LiAlH₄, (Boc)₂O |
| Typical Yield | ~85-95% | >95% (conversion) | Moderate (multi-step) |
| Enantiomeric Excess (e.e.) | >98% | >99% | >98% |
| Reaction Time | 1-4 hours | 12-24 hours | Multiple days |
| Key Advantages | High e.e., Relatively short reaction time | Excellent e.e., Mild conditions, Environmentally benign | Inexpensive starting material |
| Key Disadvantages | Requires stoichiometric chiral catalyst, Moisture sensitive | Requires specific enzymes, Longer reaction times | Multi-step synthesis, Use of hazardous reagents (LiAlH₄) |
Table 2: Comparison of Synthetic Routes to (S)-1-Boc-3-pyrrolidinol
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Reduction (KRED) | Synthesis from L-Malic Acid |
| Starting Material | N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone | L-Malic Acid |
| Key Reagents | (S)-CBS catalyst, Borane-dimethyl sulfide | Ketoreductase (with (S)-selectivity) | Benzylamine, LiAlH₄, (Boc)₂O |
| Typical Yield | ~85-95% | >95% (conversion) | Moderate (multi-step) |
| Enantiomeric Excess (e.e.) | >98% | >99% | >98% |
| Reaction Time | 1-4 hours | 12-24 hours | Multiple days |
| Key Advantages | High e.e., Relatively short reaction time | Excellent e.e., Mild conditions, Environmentally benign | Inexpensive starting material |
| Key Disadvantages | Requires stoichiometric chiral catalyst, Moisture sensitive | Requires specific enzymes, Longer reaction times | Multi-step synthesis, Use of hazardous reagents (LiAlH₄) |
Experimental Protocols
Protocol 1: Asymmetric CBS Reduction of N-Boc-3-pyrrolidinone for (R)-1-Boc-3-pyrrolidinol[1]
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (R)-CBS catalyst (0.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise over 1 hour.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-N-Boc-3-pyrrolidinol.
Protocol 2: Biocatalytic Reduction of N-Boc-3-pyrrolidinone for (S)-1-Boc-3-pyrrolidinol[1]
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add N-Boc-3-pyrrolidinone (1.0 eq), a ketoreductase with (S)-selectivity, the cofactor NADPH (or NADP⁺ and a regeneration system), and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.
Protocol 3: Chiral HPLC Analysis of this compound[5][6]
-
Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
HPLC Conditions :
-
Column : A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
UV Detection : 210 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Caption: Key synthetic strategies for enantiopure this compound.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for the asymmetric CBS reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting poor peak resolution in HPLC analysis of 1-Boc-3-pyrrolidinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak resolution during the HPLC analysis of 1-Boc-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape, particularly peak tailing, is common for compounds like this compound which contains a basic amine functional group (even when protected) and is polar. The primary cause is often secondary interactions between the analyte and the stationary phase.[1] Specifically, ionized residual silanol groups on the surface of silica-based columns can interact strongly with basic analytes, leading to tailing.[2][3] Other factors include improper mobile phase pH, column degradation, and issues with the sample solvent.[4][5]
Q2: Can the Boc protecting group be cleaved during HPLC analysis?
Yes, the tert-butoxycarbonyl (Boc) group is sensitive to acid.[6] If the mobile phase contains a strong acid like trifluoroacetic acid (TFA), especially at concentrations higher than 0.1%, there is a risk of partial deprotection. This can lead to the appearance of a secondary peak corresponding to 3-pyrrolidinol, which can complicate the chromatogram and affect quantitation. The risk of deprotection increases if fractions are collected and allowed to stand for extended periods or during solvent evaporation at elevated temperatures.[6]
Q3: What type of HPLC column is recommended for analyzing this compound?
For polar compounds like this compound, standard C18 columns may not provide adequate retention, leading to elution near the void volume and poor peak shape.[2] Consider the following options:
-
Modern, High-Purity Silica Columns (Type B): These columns have a lower content of acidic free silanols, which significantly reduces peak tailing for basic compounds.[3]
-
End-Capped Columns: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[1]
-
Polar-Embedded Columns: These stationary phases contain a polar group embedded within the alkyl chain, which helps to shield the analyte from residual silanols and can improve retention and peak shape for polar compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative technique that uses a high organic mobile phase and a polar stationary phase to enhance the retention of very polar compounds.[2] This can be an effective strategy if reversed-phase methods fail to provide adequate retention.[7]
Troubleshooting Guide for Poor Peak Resolution
Poor peak resolution in HPLC can manifest as peak tailing, peak fronting, or broad peaks. Below are common causes and solutions for each issue.
Issue 1: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is the most common peak shape problem for basic and polar analytes like this compound.
Q: My this compound peak is tailing. What is the likely cause and how can I fix it?
A: The most probable cause is secondary interaction with acidic silanol groups on the column packing.[3] Here are several strategies to address this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) will protonate the silanol groups, suppressing their ionization and reducing their interaction with your basic analyte.[3][4]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanols and improve peak symmetry.[4][5]
-
Use Mobile Phase Additives: Historically, a small amount of a basic modifier like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites. However, modern columns often reduce the need for such additives.[3]
-
Select a Different Column: As mentioned in the FAQs, using a column with a deactivated or shielded stationary phase (e.g., end-capped, polar-embedded, or modern Type B silica) is a highly effective solution.[3]
-
Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. Flushing the column with a strong solvent may resolve this.[8]
Issue 2: Peak Fronting (Asymmetry Factor < 0.9)
Q: My analyte peak is fronting. What could be the issue?
A: Peak fronting is less common than tailing but can occur for several reasons:
-
Sample Overload: Injecting too much sample or a sample that is too concentrated can saturate the stationary phase, leading to a fronting peak.[9] Try diluting your sample by a factor of 10 and re-injecting.[9]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause band distortion and fronting.[8] Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
Column Collapse or Void: A physical change or void at the inlet of the column can disrupt the flow path, leading to peak distortion.[4][9] This is a more severe issue and typically requires replacing the column.[9]
Issue 3: Broad Peaks
Q: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
A: If all peaks are broad, the issue is likely related to the system rather than a specific chemical interaction.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening.[5] Ensure you are using tubing with a narrow internal diameter and that all connections are secure with no gaps.[2][9]
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing broad peaks for all analytes.[10] Back-flushing the column may resolve this, but replacing the frit or the column is often necessary.[10]
-
Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks due to longitudinal diffusion.[6] Ensure the flow rate is optimized for your column dimensions.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution issues.
Caption: A troubleshooting workflow for diagnosing and resolving poor HPLC peak resolution.
Optimizing HPLC Parameters for this compound
The following table summarizes the expected effects of adjusting key HPLC parameters to improve peak shape and resolution for a polar, basic compound like this compound.
| Parameter | Adjustment | Potential Effect on Peak Shape & Resolution | Rationale |
| Mobile Phase pH | Decrease pH to 2.5 - 3.0 | Reduces peak tailing, improves symmetry.[4] | Suppresses the ionization of acidic silanol groups on the silica surface, minimizing secondary ionic interactions with the basic analyte.[1][3] |
| Buffer Strength | Increase concentration to 20-50 mM | Reduces peak tailing.[4] | Higher buffer ion concentration can mask active silanol sites on the stationary phase.[4] |
| Organic Modifier | Switch from Methanol to Acetonitrile | May improve peak efficiency (narrower peaks). | Acetonitrile generally has a lower viscosity, which can lead to better mass transfer and higher column efficiency. |
| Column Chemistry | Switch to an End-Capped or Polar-Embedded Column | Significantly reduces peak tailing.[2] | These columns have fewer accessible silanol groups, which are the primary cause of tailing for basic compounds.[2][3] |
| Sample Solvent | Dissolve sample in mobile phase | Improves peak shape, prevents splitting or fronting.[8] | Mismatch between the sample solvent strength and the mobile phase strength is a common cause of peak distortion.[8] |
| Injection Volume | Decrease injection volume | Reduces peak fronting or tailing caused by overload.[9] | Prevents saturation of the stationary phase at the column inlet, which can lead to non-ideal peak shapes.[10] |
Representative Experimental Protocol
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will likely be required based on the specific instrumentation and purity requirements.
Objective: To determine the purity of a this compound sample using reversed-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Phosphoric Acid)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Instrumentation and Columns:
-
HPLC system with UV detector
-
Column: Waters XBridge C18 (or similar modern end-capped column), 4.6 x 150 mm, 5 µm
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[11] |
| Injection Volume | 10 µL[11] |
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
From the stock solution, prepare working standards at appropriate concentrations (e.g., 0.05, 0.1, 0.5 mg/mL).
-
Prepare the analysis sample by dissolving it in the same diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the 0.5 mg/mL standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 1.5.[1]
6. Analysis:
-
Inject a blank (diluent), followed by the standard solutions and the sample solution.
-
Integrate the peaks and calculate the purity of the sample using the area normalization method or by comparison to the reference standard.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. lcms.cz [lcms.cz]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Scaling up 1-Boc-3-pyrrolidinol synthesis challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-Boc-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol?
Common starting materials for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol include D-malic acid, 4-amino-2-hydroxybutyric acid, and epichlorohydrin with sodium cyanide. The selection of the starting material often depends on factors like cost, availability, and scalability. While the route from D-malic acid is direct, its high cost can be a significant drawback for large-scale production.
Q2: What is the role of the "Boc" group in this synthesis?
The "Boc" group (tert-butoxycarbonyl) is a protecting group for the nitrogen atom of the pyrrolidine ring. It prevents the amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, which allows for further functionalization of the nitrogen atom without risking racemization.
Q3: What are the typical applications of (R)-(-)-N-Boc-3-pyrrolidinol?
(R)-(-)-N-Boc-3-pyrrolidinol is a valuable chiral building block in the synthesis of pharmaceuticals. Its specific stereochemistry is critical for the biological activity of many active pharmaceutical ingredients (APIs). It is commonly used in the production of neuroactive drugs, antivirals, and enzyme inhibitors. It is also a key intermediate in the synthesis of ligands for the nicotinic acetylcholine receptor and Factor Xa inhibitors.
Troubleshooting Guides
Issue 1: Low Yield During Boc Protection of (R)-3-pyrrolidinol
Q: I am experiencing low yields during the reaction of (R)-3-pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). What are the possible causes and solutions?
A: Low yields in this step can often be attributed to improper reaction conditions or work-up procedures. Here are several factors to consider for troubleshooting:
-
Base and Solvent: The choice of base and solvent is critical. A common and effective system involves using sodium bicarbonate in a biphasic mixture of water and ethyl acetate. Ensure the base is in sufficient excess to neutralize the acidic byproduct generated during the reaction.
-
Reaction Time: The reaction is typically stirred overnight at room temperature to ensure it goes to completion. Incomplete reactions will naturally lead to lower yields of the desired product. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Work-up and Extraction: After the reaction, it is important to filter off any undissolved salts. The aqueous layer should be thoroughly extracted with a suitable organic solvent, such as ethyl acetate, to recover all the product. Washing the combined organic layers with brine can help remove water-soluble impurities.
Issue 2: Challenges in Scaling Up the Synthesis
Q: What are the primary challenges when scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale?
A: Scaling up chemical syntheses often introduces new variables that can significantly impact the reaction's success. Key challenges include:
-
Heat and Mass Transfer: Reactions that are easily managed in small flasks can become difficult to control in large reactors due to less efficient heat and mass transfer. Exothermic reactions, in particular, require careful monitoring and control of the reaction temperature to prevent runaway reactions.
-
Mixing Efficiency: Mixing that is effective with a magnetic stir bar in the lab may be inadequate in a large vessel with a mechanical stirrer, leading to dead zones and localized concentration spikes.
-
Gas Evolution: The venting of gases produced during the reaction, such as CO₂, can be more challenging in larger reactors and may affect pressure and stirring dynamics.
-
Impurity Amplification: Minor side reactions that are negligible at a small scale can become significant and problematic during scale-up, impacting the final product's purity.
Data Presentation
Table 1: Comparison of Synthetic Routes to Enantiomerically Pure N-Boc-3-pyrrolidinol
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Reduction (KRED) | Synthesis from Chiral Pool (e.g., D-Malic Acid) |
| Starting Material | N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone | D-Malic Acid |
| Key Reagents | (R)-CBS catalyst, Borane-dimethyl sulfide complex | Ketoreductase, Cofactor (NADPH), Cofactor regeneration system | Benzylamine, LiAlH₄, (Boc)₂O |
| Typical Yield | ~85-95% | >95% (conversion) | Moderate (multi-step) |
| Enantiomeric Excess (e.e.) | >98% | >99% | >98% |
| Reaction Time | 1-4 hours | 12-24 hours | Multiple days |
| Key Advantages | High e.e., Relatively short reaction time, Well-established methodology | Excellent e.e., Mild reaction conditions, Environmentally benign | Inexpensive starting material, Established classical route |
| Key Disadvantages | Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive | Requires specific |
Managing temperature control in 1-Boc-3-pyrrolidinol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in reactions involving 1-Boc-3-pyrrolidinol. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems related to temperature control during reactions with this compound.
| Observed Issue | Potential Cause | Recommended Solution | Reaction Context |
| Low or No Product Yield | Reaction temperature is too low, leading to slow reaction rates. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to exceed temperatures that could lead to decomposition or side reactions. For Boc protection, the reaction is often run at 0°C initially and then allowed to warm to room temperature.[1][2] | Boc Protection |
| Reaction temperature is too high, causing degradation of starting material, reagents, or product. | If the reaction is exothermic, ensure adequate cooling to maintain the target temperature. For reactions sensitive to heat, such as those using Dess-Martin periodinane (DMP) or Swern oxidation conditions, maintaining a low temperature (e.g., -60°C for Swern oxidation) is critical.[3][4] | Oxidation | |
| Formation of Significant Byproducts | Elevated temperatures promoting side reactions. | Lowering the reaction temperature can enhance selectivity and reduce the formation of unwanted byproducts. For instance, in Swern oxidations, temperatures above -60°C can lead to the Pummerer rearrangement.[4] | Swern Oxidation |
| Localized heating due to poor stirring or rapid addition of reagents in an exothermic reaction. | Ensure vigorous stirring and slow, controlled addition of reagents, especially on a larger scale, to dissipate heat effectively.[3] | General | |
| Incomplete Reaction | Insufficient reaction temperature or time. | If the reaction is proceeding cleanly but slowly at a given temperature, consider extending the reaction time before increasing the temperature. Some reactions, like Boc protection, are often stirred overnight at room temperature to ensure completion.[3] | Boc Protection |
| Boc-Group Deprotection | High reaction temperatures in the presence of acidic species. | The Boc protecting group can be labile under acidic conditions, and this is exacerbated at higher temperatures. It is advisable to keep reaction temperatures as low as possible and consider adding a non-nucleophilic base to neutralize any acidic byproducts.[5] | General |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Boc protection of (R)-3-pyrrolidinol?
A1: The N-Boc protection of (R)-3-pyrrolidinol is typically performed by cooling the reaction mixture to 0°C in an ice bath before the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).[1] After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.[1][2]
Q2: My oxidation of this compound is sluggish. Should I increase the temperature?
A2: Caution is advised when increasing the temperature during the oxidation of this compound. While gentle heating might be possible with milder oxidizing agents, it can also lead to side reactions and degradation. For sensitive methods like Swern oxidation, it is critical to maintain a low temperature (e.g., below -60°C) to prevent byproduct formation.[4] If using Dess-Martin periodinane (DMP), the reaction is typically run at room temperature.[3] If the reaction is sluggish, first ensure the quality and stoichiometry of your oxidizing agent before considering a modest increase in temperature, while carefully monitoring for byproduct formation.
Q3: How does temperature control become more critical during the scale-up of this compound reactions?
A3: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Exothermic reactions that are easily managed in the lab can become difficult to control in large reactors.[3] This can lead to localized overheating, promoting side reactions and potentially creating safety hazards. Therefore, careful monitoring and control of the reaction temperature are crucial during scale-up.[3]
Q4: Can this compound be used in reactions at elevated temperatures?
A4: Yes, but with caution. The stability of the Boc group can be compromised at higher temperatures, especially in the presence of acids.[5] It is recommended to keep reaction temperatures as low as feasible and to monitor for any deprotection using methods like TLC or LC-MS.[5]
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-3-pyrrolidinol
This protocol describes the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol from (R)-3-pyrrolidinol.
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.[1]
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC.[1][2]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Dess-Martin Oxidation of (R)-(-)-N-Boc-3-pyrrolidinol
This protocol details the oxidation of the hydroxyl group to a ketone.
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a stirred solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in DCM under a nitrogen atmosphere, cool the flask to 0°C.
-
Add Dess-Martin periodinane (2.0 eq) portion-wise, maintaining the temperature at 0°C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction completion by TLC.[3]
-
Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.
Caption: Troubleshooting logic for temperature-related issues.
References
Validation & Comparative
A Comparative Guide to 1-Boc-3-pyrrolidinol and Other Chiral Pyrrolidine Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties and its ability to serve as a rigid, three-dimensional framework for orienting functional groups. Within the vast landscape of chiral building blocks, substituted pyrrolidines are indispensable tools for the stereoselective synthesis of complex molecular architectures.[2] This guide provides a comparative analysis of 1-Boc-3-pyrrolidinol against other prominent chiral pyrrolidine building blocks, with a focus on their performance in asymmetric synthesis, supported by experimental data and detailed protocols.
This compound: A Versatile Chiral Synthon
(R)- and (S)-1-Boc-3-pyrrolidinol are highly versatile chiral building blocks in drug discovery.[3] The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, while the inherent chirality at the C3 position is crucial for the biological activity of many target molecules.[3][4] These building blocks are instrumental in the synthesis of a wide array of pharmaceuticals, including muscarinic receptor agonists for treating neurological disorders.[3]
The synthetic utility of this compound is exemplified in the preparation of analogues of Talsaclidine, a selective muscarinic M1 and M3 receptor agonist. The synthesis involves a straightforward three-step sequence of O-alkylation, N-Boc deprotection, and a Mannich reaction, highlighting the utility of this building block in introducing the necessary stereocenter and providing functional group handles for further elaboration.[3]
Performance Comparison of Chiral Pyrrolidine Building Blocks
In the realm of organocatalysis, proline and its derivatives have been extensively studied. While this compound itself is not typically used as a catalyst, its derivatives can be. For the purpose of this comparison, we will consider the performance of well-established proline-based catalysts and other substituted pyrrolidines to provide a benchmark against which the utility of this compound as a synthon can be assessed.
A one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines from N-Boc-3-pyrrolidinone provides a direct comparison of the synthesis of these two important building blocks.[5]
| Building Block | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Type | Ref. |
| N-Boc-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | 45 | >99 | Biocatalytic transamination | [5] |
| N-Boc-3-pyrrolidinone | (R)-N-Boc-3-aminopyrrolidine | 40 | >99 | Biocatalytic transamination | [5] |
| N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | 35 | >99 | Biocatalytic carbonyl reduction | [5] |
| N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | 30 | ≥98 | Biocatalytic carbonyl reduction | [5] |
Table 1: Comparative Synthesis of N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine
The following table presents data for the asymmetric Michael addition, a key carbon-carbon bond-forming reaction, catalyzed by different chiral pyrrolidine derivatives. This illustrates the impact of substitution on the pyrrolidine ring on catalytic efficiency and stereoselectivity.
| Catalyst | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Ref. |
| (S)-Diphenylprolinol silyl ether | Michael addition of cyclohexanone to β-nitrostyrene | 97 | 95:5 (anti/syn) | 99 | [6] |
| Cinchona-derived thiourea | Michael addition of cyclohexanone to β-nitrostyrene | 99 | 91:9 (anti/syn) | 99 | [6] |
Table 2: Performance of Chiral Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
Detailed Experimental Protocols
Synthesis of a Talsaclidine Analogue from (R)-(-)-N-Boc-3-pyrrolidinol[3]
Step 1: O-Alkylation of (R)-(-)-N-Boc-3-pyrrolidinol
To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 equivalents, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The product, (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, is extracted with an organic solvent, and the organic layer is dried and concentrated. The typical yield for this step is 70-85%.
Step 2: N-Boc Deprotection
The crude product from Step 1 is dissolved in a suitable solvent such as 1,4-dioxane. A solution of 4M HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield (R)-3-(prop-2-yn-1-yloxy)pyrrolidine as its hydrochloride salt. This step typically proceeds in 90-95% yield.
Step 3: Mannich Reaction
To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 equivalent) in ethanol, aqueous formaldehyde (1.1 equivalents, 37% solution) and pyrrolidine (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the Talsaclidine analogue. The reported yield for this final step is in the range of 60-80%.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic workflow for the preparation of a Talsaclidine analogue and a generalized workflow for an organocatalytic asymmetric reaction.
Caption: Synthetic workflow for the preparation of a Talsaclidine analogue.
Caption: Generalized workflow for an organocatalytic asymmetric reaction.
Conclusion
This compound stands out as a valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its utility is clearly demonstrated in the efficient synthesis of muscarinic receptor agonists. While direct comparative data against other chiral pyrrolidine building blocks in identical catalytic reactions is sparse, the analysis of their performance in analogous transformations reveals important trends. Proline and its derivatives, for example, are highly effective organocatalysts for a range of asymmetric reactions. The choice of a specific chiral pyrrolidine building block will ultimately depend on the synthetic strategy, the desired target molecule, and the specific reaction conditions. For researchers and drug development professionals, a thorough understanding of the strengths and applications of each of these building blocks is crucial for the successful design and execution of efficient and stereoselective synthetic routes.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to (R)- and (S)-1-Boc-3-pyrrolidinol in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision in the design of stereoselective synthetic routes. (R)- and (S)-1-Boc-3-pyrrolidinol are versatile and widely utilized chiral intermediates, serving as foundational scaffolds for a multitude of complex, biologically active molecules. Their rigid pyrrolidine core and orthogonally protected functional groups—a Boc-protected amine and a secondary alcohol—offer a reliable platform for introducing stereocenters with high fidelity.
This guide provides an objective comparison of (R)- and (S)-1-Boc-3-pyrrolidinol in the context of asymmetric synthesis, supported by experimental data and detailed protocols. The inherent chirality at the C3 position is the defining feature of these molecules, making them indispensable in the synthesis of enantiomerically pure pharmaceuticals.[1]
Physicochemical Properties
Both enantiomers share identical physical properties, except for the sign of their optical rotation. These properties make them stable and reliable starting materials for multi-step syntheses.[1]
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62-65 °C |
| Purity | ≥ 98% |
| Optical Activity ([α]²⁰/D, c=1 in methanol) | (R): -26±1°; (S): +26±1° |
| CAS Number | (R): 109431-87-0; (S): 122536-77-0 |
Performance in Asymmetric Synthesis: A Case Study
A prime example of their application is the synthesis of highly functionalized chiral piperidine derivatives, which are common scaffolds in medicinal chemistry. The synthesis involves the activation of the hydroxyl group, nucleophilic substitution, and a subsequent ring transformation cascade.[2] The choice between the (R)- and (S)-enantiomer of the starting pyrrolidinol directly dictates the stereochemistry of the final piperidine product.
The following table summarizes the expected yields and stereoselectivity for the key transformations in a representative synthetic sequence, demonstrating the comparable performance of both enantiomers in producing their respective chiral products.
| Step | Transformation | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1a | Mesylation | (R)-1-Boc-3-pyrrolidinol | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | 95-99 | N/A |
| 1b | Nucleophilic Substitution | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (S)-1-Boc-3-alkyl-pyrrolidine | 75-85 | >95:5 |
| 2 | N-Boc Deprotection and Ring Opening | (S)-1-Boc-3-alkyl-pyrrolidine | Chiral Amino Alcohol | 80-90 | >95:5 |
| 3 | Intramolecular Cyclization | Chiral Amino Alcohol | Chiral Piperidine Derivative | 70-80 | >98:2 |
| 1a' | Mesylation | (S)-1-Boc-3-pyrrolidinol | (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | 95-99 | N/A |
| 1b' | Nucleophilic Substitution | (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | (R)-1-Boc-3-alkyl-pyrrolidine | 75-85 | >95:5 |
| 2' | N-Boc Deprotection and Ring Opening | (R)-1-Boc-3-alkyl-pyrrolidine | Enantiomeric Chiral Amino Alcohol | 80-90 | >95:5 |
| 3' | Intramolecular Cyclization | Enantiomeric Chiral Amino Alcohol | Enantiomeric Chiral Piperidine Derivative | 70-80 | >98:2 |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are applicable to both (R)- and (S)-enantiomers by selecting the appropriate starting material.
Protocol 1: Mesylation of 1-Boc-3-pyrrolidinol
-
Dissolve (R)- or (S)-1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.[2][3]
Protocol 2: Nucleophilic Substitution with an Organocuprate
-
Prepare the organocuprate reagent in a separate flask under an inert atmosphere.
-
Dissolve the crude mesylated pyrrolidine from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution of the mesylate to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkyl-pyrrolidine derivative.[2]
Protocol 3: N-Boc Deprotection
-
Dissolve the substituted pyrrolidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or with trifluoroacetic acid (TFA) in DCM.[1][2]
-
Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
The resulting crude amine salt is either used directly in the next step or basified with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.[1][2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of key synthetic transformations starting from (R)- and (S)-1-Boc-3-pyrrolidinol.
Caption: Synthetic workflow for preparing chiral piperidines.
Caption: Synthetic route to a Talsaclidine analogue.
Applications in Drug Development
The stereochemistry of the 3-hydroxyl group is often crucial for the biological activity of the final drug molecule.[1] A prominent application of (R)-1-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine, which are targets for treating neurological disorders like Alzheimer's disease.[1] Similarly, both enantiomers are key intermediates in the development of a wide range of pharmaceuticals, including inhibitors of enzymes and receptor antagonists, where the specific stereoisomer determines the efficacy and safety profile of the drug.[4][5]
Conclusion
(R)- and (S)-1-Boc-3-pyrrolidinol are fundamentally equivalent in their chemical reactivity and performance as chiral building blocks, with the choice between them being dictated by the desired stereochemistry of the target molecule. They provide a robust and reliable method for introducing a stereodefined pyrrolidine moiety, a common feature in many biologically active compounds.[1][2] The synthetic routes employing these building blocks are well-established, high-yielding, and proceed with excellent stereocontrol, making them invaluable assets in the fields of asymmetric synthesis and drug discovery.
References
A Comparative Spectroscopic Analysis of 1-Boc-3-pyrrolidinol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise characterization of chiral building blocks is paramount. 1-Boc-3-pyrrolidinol and its derivatives are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Understanding their spectroscopic properties is crucial for identification, purity assessment, and quality control throughout the synthetic process. This guide provides a comprehensive comparison of the spectroscopic data for this compound and several of its key derivatives, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and a selection of its derivatives. These derivatives include the product of oxidation at the 3-position (N-Boc-3-pyrrolidinone), a derivative with the hydroxyl group replaced by an amino group (tert-butyl 3-aminopyrrolidine-1-carboxylate), an ether derivative (tert-butyl 3-methoxypyrrolidine-1-carboxylate), and an ester derivative (tert-butyl 3-acetoxypyrrolidine-1-carboxylate).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration |
| This compound | ~4.40 (br s, 1H, -OH), ~4.05 (m, 1H, CH-OH), 3.55-3.25 (m, 4H, CH₂-N-CH₂), 2.00-1.80 (m, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) |
| N-Boc-3-pyrrolidinone | 3.69 (s, 2H), 3.51 (t, J = 7.9 Hz, 2H), 2.58 (t, J = 7.9 Hz, 2H), 1.48 (s, 9H) |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[1][2] |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | ~3.85 (m, 1H), ~3.50 (m, 2H), ~3.30 (s, 3H), ~3.25 (m, 2H), ~1.95 (m, 2H), 1.45 (s, 9H) |
| tert-Butyl 3-acetoxypyrrolidine-1-carboxylate | ~5.20 (m, 1H), ~3.60 (m, 2H), ~3.40 (m, 2H), 2.04 (s, 3H), ~2.00 (m, 2H), 1.46 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 154.7, 79.4, 69.8, 54.3, 44.2, 34.5, 28.6 |
| N-Boc-3-pyrrolidinone | 205.9, 154.5, 80.5, 51.5, 45.9, 36.9, 28.5 |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 154.8, 79.2, 55.4, 48.9, 44.3, 34.5, 28.6 |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | 154.6, 79.2, 77.5, 56.8, 51.2, 44.0, 31.5, 28.6 |
| tert-Butyl 3-acetoxypyrrolidine-1-carboxylate | 170.8, 154.5, 79.8, 72.1, 51.5, 43.8, 31.9, 28.5, 21.2 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate) |
| N-Boc-3-pyrrolidinone | ~2975 (C-H stretch), ~1750 (C=O stretch, ketone), ~1700 (C=O stretch, carbamate) |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | ~3350 & ~3280 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate) |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | ~2970 (C-H stretch), ~1695 (C=O stretch, carbamate), ~1100 (C-O stretch, ether) |
| tert-Butyl 3-acetoxypyrrolidine-1-carboxylate | ~2975 (C-H stretch), ~1740 (C=O stretch, ester), ~1695 (C=O stretch, carbamate), ~1240 (C-O stretch, ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₉H₁₇NO₃ | 187.24 | 188 [M+H]⁺, 132 [M-tBu+H]⁺, 88 |
| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | 185.22 | 186 [M+H]⁺, 130 [M-tBu+H]⁺, 84 |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 187 [M+H]⁺[1][2], 131 [M-tBu+H]⁺, 85 |
| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 202 [M+H]⁺, 146 [M-tBu+H]⁺, 100 |
| tert-Butyl 3-acetoxypyrrolidine-1-carboxylate | C₁₁H₁₉NO₄ | 229.27 | 230 [M+H]⁺, 174 [M-tBu+H]⁺, 130, 88 |
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is outlined in the diagram below. This process ensures a comprehensive characterization of the synthesized compounds.
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of the compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[3]
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure if necessary.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[3]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and gain insight into the fragmentation pattern of the molecule.[4]
-
Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or another suitable ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be optimized for the specific instrument and ionization method.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
For ESI, typical conditions involve a heated capillary and a high voltage applied to the electrospray needle.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Examine the fragmentation pattern to identify characteristic losses, which can provide structural information. For this compound and its derivatives, a common fragment corresponds to the loss of the tert-butyl group or the entire Boc group.
-
References
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Analysis of 1-Boc-3-pyrrolidinol by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like 1-Boc-3-pyrrolidinol is a critical step in the synthesis of stereochemically defined pharmaceutical compounds. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Chiral Stationary Phases for HPLC Analysis
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). For the separation of this compound enantiomers, two types of CSPs have demonstrated broad applicability and high efficiency: polysaccharide-based and macrocyclic glycopeptide-based columns.[1]
Polysaccharide-Based CSPs: These are the most extensively used CSPs for a diverse range of chiral compounds.[1] They typically consist of a chiral polymer, such as a cellulose or amylose derivative, which is coated or immobilized on a silica support.[1] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[1]
Macrocyclic Glycopeptide-Based CSPs: These CSPs utilize macrocyclic glycopeptides, like vancomycin or teicoplanin, covalently bonded to a silica support.[1] They offer a multi-modal separation mechanism that includes hydrogen bonding, ionic interactions, and inclusion complexing within the intricate three-dimensional structure of the glycopeptide.[1] These columns are recognized for their robustness and wide-ranging selectivity, particularly for polar and ionizable compounds.[1]
The following table summarizes the expected performance of these two methods. Note that the retention times and resolution are illustrative and may vary depending on the specific instrument and precise experimental conditions.[1]
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) | Astec® CHIROBIOTIC® T (Teicoplanin) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | 20 mM Ammonium Acetate, pH 6 / Methanol (90:10 v/v) |
| Elution Mode | Normal Phase | Reversed-Phase |
| Expected Retention Time (R-enantiomer) | ~ 8 - 12 min | ~ 6 - 10 min |
| Expected Retention Time (S-enantiomer) | ~ 10 - 15 min | ~ 8 - 12 min |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral HPLC Method 1: Polysaccharide-Based CSP (Normal Phase)
This method is based on a general protocol for the enantiomeric separation of N-Boc protected compounds.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[1][2]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.[1][2]
Chiral HPLC Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This method is adapted from general guidelines for the separation of N-Boc protected amino acids on CHIROBIOTIC® columns.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: A mixture of [A] 20 mM ammonium acetate, pH 6 and [B] methanol (90:10, A:B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Prepare a stock solution of the chiral compound in methanol at a concentration of approximately 1 mg/mL.[1]
Alternative Analytical Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for assessing the enantiomeric purity of this compound.[2]
| Technique | Principle | Sample Preparation | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable derivatives on a chiral or achiral column. | Derivatization (e.g., silylation) is often required to improve volatility and thermal stability.[2] | High resolution and sensitivity; provides structural information.[2] | Requires derivatization; not suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Dissolution in a suitable deuterated solvent with a chiral agent. | Rapid analysis; provides structural information.[2] | Lower sensitivity compared to chromatographic methods; may require specialized chiral reagents. |
GC-MS with Silylation Derivatization Protocol
This protocol is suitable for the analysis of volatile and thermally stable N-Boc protected alcohols.[2]
-
Sample Preparation (Silylation Derivatization):
-
In a vial, dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane).[2]
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[2]
-
Heat the vial at a moderate temperature (e.g., 60-70 °C) for a specified time to ensure complete derivatization.[2]
-
Cool the sample to room temperature before injection.[2]
-
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific derivative.[2]
-
Injector Temperature: 250 °C.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Injection Volume: 1 µL.[2]
-
-
Procedure:
-
Inject the derivatized sample into the GC-MS.
-
Acquire the data in full scan mode to identify the peaks based on their mass spectra.
-
Use selected ion monitoring (SIM) for quantitative analysis to improve sensitivity and accuracy.[2]
-
Calculate the enantiomeric excess from the integrated peak areas of the corresponding enantiomers.[2]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the chiral purity analysis of this compound.
Caption: A simplified workflow for the chiral HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound following derivatization.
References
A Researcher's Guide to Validating 1-Boc-3-pyrrolidinol Synthesis using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount to ensuring the integrity of a synthetic route and the purity of the final product. 1-Boc-3-pyrrolidinol is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its correct structural and isomeric purity is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this validation, allowing for a definitive differentiation of the desired this compound from potential isomers, such as 1-Boc-2-pyrrolidinol, and common byproducts like the over-oxidized N-Boc-3-pyrrolidinone or unreacted starting material.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound against its common alternatives, supported by a detailed experimental protocol and a logical workflow for structural validation.
Comparative NMR Data
The key to validating the structure of this compound lies in comparing the experimental NMR spectrum with reference data and understanding the characteristic signals that differentiate it from potential impurities or isomers. The following tables summarize the expected chemical shifts for this compound and its relevant alternatives in deuterated chloroform (CDCl₃), the most common NMR solvent for this class of compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃) for this compound and Alternatives
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Target) | Boc (-C(CH₃)₃) | ~1.46 | Singlet | 9H |
| Pyrrolidine Ring (-CH₂-) | ~1.80 - 2.20 | Multiplet | 2H | |
| Pyrrolidine Ring (-CH₂-N-) | ~3.20 - 3.60 | Multiplet | 4H | |
| Pyrrolidine Ring (-CH-OH) | ~4.40 | Multiplet | 1H | |
| Hydroxyl (-OH) | Variable (Broad) | Singlet | 1H | |
| 1-Boc-2-pyrrolidinol (Isomer) ¹ | Boc (-C(CH₃)₃) | ~1.46 | Singlet | 9H |
| Pyrrolidine Ring (-CH₂-) | ~1.70 - 2.10 | Multiplet | 4H | |
| Pyrrolidine Ring (-CH₂-N-) | ~3.30 - 3.70 | Multiplet | 2H | |
| Pyrrolidine Ring (-CH(O)-N-) | ~5.10 - 5.20 | Multiplet | 1H | |
| N-Boc-3-pyrrolidinone (Oxidized Byproduct) | Boc (-C(CH₃)₃) | ~1.47 | Singlet | 9H |
| Pyrrolidine Ring (-CH₂-C=O) | ~2.58 | Triplet | 2H | |
| Pyrrolidine Ring (-CH₂-N-) | ~3.77 | Singlet | 2H | |
| Pyrrolidine Ring (-C=O-CH₂-N-) | ~3.79 | Triplet | 2H | |
| 3-Pyrrolidinol (Starting Material) | Pyrrolidine Ring (-CH₂-) | ~1.70 & ~1.91 | Multiplets | 2H |
| Pyrrolidine Ring (-CH₂-N-) | ~2.76 - 3.09 | Multiplets | 4H | |
| Pyrrolidine Ring (-CH-OH) | ~4.34 | Multiplet | 1H | |
| Amine & Hydroxyl (-NH, -OH) | Variable (Broad) | Singlet | 2H |
¹ Data for 1-Boc-2-pyrrolidinol is inferred from substituted derivatives and general chemical shift principles, as direct literature values for the parent compound are scarce. The key differentiator is the downfield shift of the C2-proton.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) for this compound and Alternatives
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound (Target) | Boc (-C (CH₃)₃) | ~28.5 |
| Pyrrolidine Ring (C4) | ~34.5 | |
| Pyrrolidine Ring (C5) | ~44.2 | |
| Pyrrolidine Ring (C2) | ~53.5 | |
| Pyrrolidine Ring (C -OH) | ~69.0 | |
| Boc (-C (CH₃)₃) | ~79.5 | |
| Boc (-C =O) | ~154.7 | |
| 1-Boc-2-pyrrolidinol (Isomer) ¹ | Boc (-C (CH₃)₃) | ~28.7 |
| Pyrrolidine Ring (C4) | ~23.6 | |
| Pyrrolidine Ring (C3) | ~31.0 | |
| Pyrrolidine Ring (C5) | ~46.4 | |
| Pyrrolidine Ring (C (O)-N) | ~85.0 - 90.0 | |
| Boc (-C (CH₃)₃) | ~79.3 | |
| Boc (-C =O) | ~155.0 | |
| N-Boc-3-pyrrolidinone (Oxidized Byproduct) | Boc (-C (CH₃)₃) | ~28.4 |
| Pyrrolidine Ring (C4) | ~36.0 | |
| Pyrrolidine Ring (C5) | ~44.0 | |
| Pyrrolidine Ring (C2) | ~52.0 | |
| Boc (-C (CH₃)₃) | ~80.5 | |
| Boc (-C =O) | ~154.5 | |
| Pyrrolidine Ring (-C =O) | ~212.0 | |
| 3-Pyrrolidinol (Starting Material) | Pyrrolidine Ring (C4) | ~34.6 |
| Pyrrolidine Ring (C5) | ~46.3 | |
| Pyrrolidine Ring (C2) | ~56.0 | |
| Pyrrolidine Ring (C -OH) | ~70.0 |
¹ Data for 1-Boc-2-pyrrolidinol is inferred from substituted derivatives and general principles. The key differentiator is the highly deshielded C2 carbon.
Experimental Protocol: NMR Sample Preparation and Acquisition
This section details the standard procedure for acquiring high-quality NMR spectra for the validation of synthesized this compound.
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the synthesized product.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
Synthesized this compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8+%)
-
5 mm NMR tube
-
Pasteur pipette
-
Vial and spatula
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the dried, synthesized this compound into a clean, dry vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to completely dissolve the sample. The solution should be clear and colorless.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer on the sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Spectrum:
-
Acquire a standard one-pulse proton spectrum.
-
Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in each unique carbon appearing as a singlet.
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the spectra correctly.
-
Perform baseline correction.
-
Reference the spectra: Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm.[1] Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2]
-
Integrate the ¹H spectrum: Integrate all signals to determine the relative number of protons for each peak. Set the integration of the singlet at ~1.46 ppm (Boc group) to 9 protons as a reference.
-
Logical Workflow for Structural Validation
The following diagram illustrates the systematic process for synthesizing and validating this compound.
Caption: Logical workflow for the synthesis, purification, and structural validation of this compound via NMR.
Interpreting the Data: A Comparative Analysis
Successful synthesis of this compound is confirmed by a unique set of signals in both the ¹H and ¹³C NMR spectra that are clearly distinguishable from its alternatives.
-
Confirming the Target Structure (this compound):
-
¹H NMR: The most diagnostic proton signal is the multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), which appears around 4.4 ppm. The large, sharp singlet at ~1.46 ppm integrating to 9 protons confirms the presence of the Boc protecting group. The remaining pyrrolidine ring protons will appear as complex multiplets between approximately 1.8 and 3.6 ppm.
-
¹³C NMR: The carbon spectrum should display exactly seven distinct signals. The key signal is the carbon attached to the hydroxyl group (C-OH) at approximately 69.0 ppm. Other important signals are the Boc carbonyl at ~154.7 ppm, the quaternary Boc carbon at ~79.5 ppm, and the methyl carbons of the Boc group at ~28.5 ppm.
-
-
Comparison with Alternatives:
-
1-Boc-2-pyrrolidinol (Isomer): This structural isomer would be most clearly identified by a significantly downfield-shifted proton in the ¹H NMR spectrum around 5.1-5.2 ppm. This proton is on a carbon (C2) bonded to both the ring nitrogen and the hydroxyl group (an aminal-like structure), causing strong deshielding. The corresponding C2 carbon in the ¹³C spectrum would also be significantly deshielded, appearing around 85-90 ppm.
-
N-Boc-3-pyrrolidinone (Byproduct): If the alcohol is over-oxidized to a ketone, the most dramatic change occurs in the ¹³C NMR spectrum, with the appearance of a ketone carbonyl signal far downfield, around 212 ppm.[3] In the ¹H NMR spectrum, the characteristic CH-OH signal around 4.4 ppm would be absent, and the adjacent methylene protons would show a different splitting pattern and chemical shift (e.g., a triplet around 2.58 ppm).
-
3-Pyrrolidinol (Starting Material): Incomplete reaction would be indicated by the absence of the large 9H singlet for the Boc group at ~1.46 ppm in the ¹H NMR spectrum. The spectrum would instead show the characteristic signals for the unprotected pyrrolidinol.
-
By carefully analyzing the number of signals, their chemical shifts, multiplicities, and integrations, researchers can confidently validate the successful synthesis of this compound and assess its purity with a high degree of certainty.
References
Comparative analysis of different synthetic routes to 1-Boc-3-pyrrolidinol
For researchers and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a critical aspect of modern medicinal chemistry. 1-Boc-3-pyrrolidinol is a valuable intermediate frequently employed in the synthesis of a wide array of pharmaceutical compounds, where the stereochemistry at the C3 position is often crucial for biological activity.[1] This guide provides an objective comparison of prominent synthetic routes to enantiomerically pure (R)- and (S)-1-Boc-3-pyrrolidinol, offering a detailed examination of their methodologies and performance metrics.
Key Synthetic Strategies
The synthesis of this compound can be broadly categorized into several key strategies:
-
Asymmetric Reduction of a Prochiral Ketone: These methods start from N-Boc-3-pyrrolidinone and utilize either chemical or enzymatic catalysts to achieve enantioselective reduction.
-
Chiral Pool Synthesis: This classic approach utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as D- or L-malic acid and L-glutamic acid.
-
Synthesis from Achiral Precursors: These routes build the chiral pyrrolidine ring from simple, achiral starting materials like epichlorohydrin or itaconic acid.
-
Direct Protection of Chiral Pyrrolidinol: This straightforward approach involves the protection of commercially available (R)- or (S)-3-pyrrolidinol.
The following sections provide a detailed comparison of these routes, including experimental protocols, quantitative data, and workflow diagrams.
Route 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone
This approach is one of the most common and efficient methods for obtaining enantiomerically pure this compound. The key step is the asymmetric reduction of the prochiral ketone, N-Boc-3-pyrrolidinone.
a) Asymmetric Chemical Reduction (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly enantioselective method for the reduction of ketones.[2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by borane.
b) Biocatalytic Asymmetric Reduction
This "green" alternative to chemical reduction employs ketoreductase (KRED) enzymes to achieve high enantioselectivity under mild reaction conditions.
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Asymmetric Reduction (KRED) |
| Starting Material | N-Boc-3-pyrrolidinone | N-Boc-3-pyrrolidinone |
| Key Reagents | CBS catalyst, Borane-dimethyl sulfide complex | Ketoreductase, Cofactor (e.g., NADPH), Glucose, GDH |
| Typical Yield | >95% | >90% |
| Enantiomeric Excess (e.e.) | >99% | >99% |
| Advantages | High yield and enantioselectivity, well-established. | Environmentally friendly, mild conditions, high enantioselectivity.[2] |
| Disadvantages | Requires hazardous and moisture-sensitive reagents. | May require specific enzyme screening and optimization. |
Route 2: Synthesis from the Chiral Pool
This strategy leverages the inherent chirality of natural products to synthesize the target molecule.
a) From D-Malic Acid
This multi-step synthesis provides (R)-1-Boc-3-pyrrolidinol. A similar sequence starting from L-malic acid would yield the (S)-enantiomer.[2]
b) From L-Glutamic Acid
This route involves a five-step linear synthesis to produce 3-(N-Boc-amino)piperidines, which can be adapted for pyrrolidinol synthesis.
| Parameter | Synthesis from D-Malic Acid |
| Starting Material | D-Malic Acid |
| Key Steps | Amidation, Cyclization, Reduction, Debenzylation, Boc Protection |
| Overall Yield | ~57% |
| Enantiomeric Purity | High (derived from starting material) |
| Advantages | Readily available and inexpensive chiral starting material. |
| Disadvantages | Multi-step synthesis, use of hazardous reagents (LiAlH₄). The high cost of D-malic acid can be a drawback for large-scale production.[3][4] |
Route 3: Synthesis from Achiral Precursors
a) From Epichlorohydrin and Sodium Cyanide
This process involves a four-step synthesis to produce 1-N-BOC-3-hydroxypyrrolidine with a high overall yield.[3]
| Parameter | Synthesis from Epichlorohydrin |
| Starting Material | Epichlorohydrin, Sodium Cyanide |
| Key Steps | Ring opening, Reduction, Cyclization, Boc Protection |
| Overall Yield | ≥85% |
| Purity | >95% |
| Advantages | High overall yield, cost-effective for large-scale production. |
| Disadvantages | Use of highly toxic sodium cyanide. |
Route 4: Direct Protection of (R)-3-Pyrrolidinol
This is the most straightforward method, involving the direct N-protection of commercially available (R)-3-pyrrolidinol.[1]
| Parameter | Direct Protection of (R)-3-Pyrrolidinol |
| Starting Material | (R)-3-pyrrolidinol |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine, Dichloromethane |
| Typical Yield | High |
| Enantiomeric Purity | Dependent on the purity of the starting material |
| Advantages | Simple, one-step reaction, high-yielding. |
| Disadvantages | Cost and availability of enantiomerically pure (R)-3-pyrrolidinol. |
Experimental Protocols
Protocol for Asymmetric Chemical Reduction (CBS) of N-Boc-3-pyrrolidinone
-
Reaction Setup: A solution of N-Boc-3-pyrrolidinone in anhydrous tetrahydrofuran (THF) is cooled to 0-5 °C under an inert atmosphere.
-
Catalyst Addition: A solution of (R)- or (S)-CBS catalyst in toluene is added dropwise.
-
Reducing Agent Addition: A solution of borane-dimethyl sulfide complex in THF is added slowly, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by TLC or HPLC until completion.
-
Quenching and Work-up: The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol for Biocatalytic Asymmetric Reduction of N-Boc-3-pyrrolidinone
-
Reaction Mixture Preparation: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose, NADP+, glucose dehydrogenase (GDH), and the desired ketoreductase (KRED) is prepared.
-
Substrate Addition: N-Boc-3-pyrrolidinone is added to the reaction mixture.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC.
-
Work-up and Extraction: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol for Synthesis from D-Malic Acid
-
Amidation: D-Malic acid is reacted with benzylamine to form the corresponding dibenzylamide.[2]
-
Cyclization: The dibenzylamide is treated with a dehydrating agent (e.g., acetic anhydride) to effect cyclization to the N-benzyl-succinimide derivative.[2]
-
Reduction: The succinimide is reduced to the corresponding N-benzyl-3-hydroxypyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[2][5]
-
Debenzylation: The N-benzyl group is removed by catalytic hydrogenation over palladium on carbon (Pd/C) to yield (R)-3-hydroxypyrrolidine.[5]
-
Boc Protection: The resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate in the presence of a base to give (R)-1-Boc-3-pyrrolidinol.
Protocol for Direct Protection of (R)-3-Pyrrolidinol
-
Reaction Setup: To a solution of (R)-3-pyrrolidinol in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 equivalents).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography if necessary.[1]
Conclusion
The choice of a synthetic route to enantiomerically pure this compound is a multifaceted decision that depends on the specific requirements of the research or development program.
-
For large-scale, cost-effective production , the route from epichlorohydrin offers a high overall yield, though it involves the use of hazardous materials.
-
For high enantioselectivity and environmentally friendly conditions , biocatalytic reduction is an excellent choice.[2]
-
When speed and well-established procedures are paramount , the CBS reduction provides a reliable method with high yields and enantioselectivity.[2]
-
If the chiral starting material is readily available and cost-effective , direct Boc-protection of 3-pyrrolidinol is the most straightforward approach.
-
The chiral pool synthesis from D-malic acid is a classic and viable option, particularly if the higher cost of the starting material is not a limiting factor.[2][4]
Researchers and drug development professionals should carefully consider these factors to select the most suitable synthetic strategy for their specific needs.
References
A Comparative Guide to Catalyst Efficiency in 1-Boc-3-pyrrolidinol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1-Boc-3-pyrrolidinol, a key chiral building block in the development of numerous pharmaceuticals, relies on highly efficient and selective catalysts. This guide provides an objective comparison of the leading catalytic strategies for the synthesis of this valuable intermediate, focusing on the asymmetric reduction of the prochiral ketone, 1-Boc-3-pyrrolidinone. We present a detailed analysis of both chemical and biocatalytic approaches, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Catalyst Performance: A Quantitative Comparison
The efficiency of different catalytic systems for the synthesis of enantiomerically pure this compound is summarized in the table below. The primary methods compared are the chemical Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases (KREDs).
| Parameter | Asymmetric Chemical Reduction (CBS) | Biocatalytic Asymmetric Reduction (KRED) |
| Catalyst | Chiral Oxazaborolidine (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) | Ketoreductase (KRED) |
| Co-factor/Reagent | Borane-dimethyl sulfide complex (BMS) | NAD(P)H (with cofactor regeneration system) |
| Typical Yield | ~85-95%[1] | >95% (conversion)[1] |
| Enantiomeric Excess (e.e.) | >98%[1] | >99%[1][2] |
| Reaction Time | 1-4 hours[1] | 12-24 hours[1] |
| Key Advantages | - High e.e.[1]- Relatively short reaction time[1]- Well-established methodology[1] | - Excellent e.e.[1]- Mild reaction conditions[1]- Environmentally benign[1] |
| Key Disadvantages | - Requires stoichiometric chiral catalyst and borane reagents[1]- Moisture sensitive[1] | - Requires specific enzymes and cofactor regeneration[1]- Longer reaction times[1] |
Experimental Protocols
Detailed methodologies for the two primary catalytic strategies are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Asymmetric Chemical Reduction: Corey-Bakshi-Shibata (CBS) Protocol
This protocol describes a typical procedure for the synthesis of (R)-1-Boc-3-pyrrolidinol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. For the synthesis of the (S)-enantiomer, the (S)-CBS catalyst would be utilized.[1]
Materials:
-
1-Boc-3-pyrrolidinone
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
A solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[1]
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise to the cooled solution.[1]
-
A solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.[1]
-
The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.[1]
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.[1]
-
The solvent is removed under reduced pressure.[1]
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel to afford (R)-1-Boc-3-pyrrolidinol.[1]
Biocatalytic Asymmetric Reduction: Ketoreductase (KRED) Protocol
This protocol outlines a general procedure for the synthesis of (S)-1-Boc-3-pyrrolidinol using a ketoreductase with a cofactor regeneration system. The choice of KRED will determine the enantioselectivity.[1]
Materials:
-
1-Boc-3-pyrrolidinone
-
Ketoreductase (KRED) with (S)-selectivity
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 1-Boc-3-pyrrolidinone (e.g., 50 mM).[1]
-
Add glucose (e.g., 1.2 eq) and NADP⁺ or NAD⁺ (catalytic amount).[1]
-
Add the ketoreductase (KRED) and glucose dehydrogenase (GDH).[1]
-
The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C) for 12-24 hours.[1][3]
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).[1][3]
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).[1][3]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel to yield (S)-1-Boc-3-pyrrolidinol.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the asymmetric chemical and biocatalytic reduction strategies for the synthesis of this compound.
Caption: Comparative workflow of asymmetric chemical vs. biocatalytic reduction.
Concluding Remarks
The choice between asymmetric chemical reduction and biocatalytic methods for the synthesis of this compound depends on several factors. The CBS reduction offers a rapid and well-established route with high enantioselectivity, making it suitable for laboratory-scale synthesis where expediency is a priority.[1] However, the requirement for stoichiometric, moisture-sensitive reagents can be a drawback for larger-scale applications.[1]
In contrast, biocatalytic reduction with ketoreductases provides an environmentally friendly alternative with excellent enantioselectivity under mild conditions.[1] While reaction times are generally longer and require specific enzyme sourcing and cofactor regeneration systems, the green nature and high conversion rates make it an attractive option for industrial-scale production and sustainable manufacturing practices.[1] Ultimately, the optimal catalyst and methodology will be dictated by the specific requirements of the synthesis, including scale, cost, time constraints, and environmental considerations.
References
A Researcher's Guide to Interpreting the Certificate of Analysis for 1-Boc-3-pyrrolidinol
For drug development professionals and researchers in the chemical sciences, the quality and purity of starting materials are paramount. 1-Boc-3-pyrrolidinol, a key chiral building block in the synthesis of various pharmaceutical compounds, is no exception. A Certificate of Analysis (CoA) is a critical document that provides a detailed quality profile of a specific batch of this chemical. This guide offers a comprehensive comparison of typical specifications found on a CoA for this compound, details the experimental protocols for key analytical tests, and provides a logical framework for interpreting these results.
Comparative Analysis of Key Quality Parameters
When sourcing this compound, researchers may encounter variations in the specifications from different suppliers. The following table summarizes typical data presented on a CoA, with hypothetical yet realistic values for three different suppliers to illustrate potential differences.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | White crystalline powder | Off-white powder |
| Purity (by HPLC/GC) | ≥ 99.5% | ≥ 98.0% | > 97.5% (GC)[1] |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure[2] |
| Identity (by FT-IR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Melting Point | 60-67 °C[3] | 57-63 °C[4][5] | 62-65 °C (lit.)[6] |
| Optical Rotation ([α]D) | -21.5 ± 0.5° (c=1.5 in chloroform)[1] | -26 ± 1° (c=1 in methanol)[6] | Not specified |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 1.0% | Not specified |
| Residual Solvents | Meets USP <467> requirements | Not specified | Not specified |
Note: The optical rotation specification is critical for chiral applications and will differ for the (R) and (S) enantiomers. For example, (S)-(+)-N-Boc-3-pyrrolidinol has a positive optical rotation.
Experimental Protocols for CoA Verification
To ensure the quality of this compound, it is often necessary to verify the data presented on the CoA. Below are detailed methodologies for key analytical tests.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.[7]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[7]
-
UV Detection: Wavelength is typically set around 210 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
2. Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing the proton chemical environments.[8]
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz).[8]
-
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.[8]
-
Data Processing and Interpretation: Process the raw data using a Fourier transform.[8] The resulting spectrum should show characteristic peaks corresponding to the protons of this compound. For example, a singlet around 1.44 ppm for the Boc group's methyl protons is expected.[8]
-
3. Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Method:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[8]
-
Data Interpretation: The FT-IR spectrum should display characteristic absorption bands, such as a broad O-H stretch around 3428 cm⁻¹ and a strong C=O stretch from the Boc group around 1692 cm⁻¹.[8]
-
Visualizing Experimental Workflows and Logical Relationships
To further aid in the understanding of CoA interpretation, the following diagrams illustrate a typical experimental workflow for CoA verification and a logical diagram for interpreting the results.
By carefully comparing the CoA from various suppliers and, when necessary, performing in-house verification of the key quality attributes, researchers and drug development professionals can ensure the integrity of their starting materials, which is a critical step in the path to successful and reproducible research and development.
References
- 1. (R)-(-)-1-Boc-3-hydroxypyrrolidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 95 103057-44-9 [sigmaaldrich.com]
- 5. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. (R)-(−)-N-Boc-3-ピロリジノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Selectivity of 1-Boc-3-pyrrolidinol Derivatives: A Comparative Guide to Muscarinic Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, the quest for selective G-protein coupled receptor (GPCR) modulators is paramount. The 1-Boc-3-pyrrolidinol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of antagonists for muscarinic acetylcholine receptors (mAChRs). This guide provides an objective comparison of the cross-reactivity profiles of this compound derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.
The five subtypes of muscarinic receptors (M1-M5) exhibit a high degree of homology in their orthosteric binding sites, making the development of subtype-selective ligands a significant challenge.[1] Non-selective muscarinic antagonists, such as atropine, can lead to a range of undesirable side effects, underscoring the need for compounds with refined selectivity profiles.[2] This guide focuses on the comparative binding affinities of this compound-based compounds at the five muscarinic receptor subtypes, providing a framework for understanding their structure-activity relationships (SAR) and cross-reactivity.
Comparative Binding Affinity of Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of several compounds at the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity. The data is compiled from radioligand binding assays using membranes from cells expressing the individual receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Reference Antagonists | ||||||
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective[3] |
| Pirenzepine | ~15-25 | ~300-800 | ~150-400 | ~50-150 | ~100-300 | M1-selective[1][3][4] |
| 4-DAMP | ~5-15 | ~50-100 | ~1-5 | ~50-150 | ~10-30 | M3-preferring[3][5] |
| Pyrrolidinol-based Antagonists | ||||||
| Compound A (Hypothetical) | 10 | 500 | 15 | 450 | 120 | M1/M3 selective |
| Compound B (Hypothetical) | 850 | 25 | 900 | 30 | 800 | M2/M4 selective |
| Compound C (Hypothetical) | 5 | 80 | 750 | 600 | 850 | Highly M1 selective |
Note: The data for hypothetical pyrrolidinol-based antagonists is illustrative and intended to represent potential selectivity profiles based on published research trends. Actual values would be determined experimentally.
Experimental Protocols
The determination of binding affinity is crucial for assessing the cross-reactivity of a compound. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES-buffered saline) at physiological pH.
-
Test compound (this compound derivative or other antagonist).
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at or below its Kd value for the receptor subtype).
-
Increasing concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control (e.g., atropine).
-
Add the cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Visualization
The five muscarinic receptor subtypes couple to different G-protein signaling pathways, leading to distinct cellular responses. Understanding these pathways is essential for predicting the functional consequences of receptor binding.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Below are diagrams illustrating these signaling pathways and a typical experimental workflow, generated using the DOT language.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Boc-3-pyrrolidinol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Boc-3-pyrrolidinol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, including essential safety protocols and personal protective equipment (PPE) requirements.
Hazard Profile and Safety Precautions
This compound is classified with several hazards, including acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risks.
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[3] | Protects against potential splashes or dust particles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3] | Prevents direct skin contact with the compound.[3] |
| Skin and Body Protection | Laboratory coat.[3] | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., type P2 or N95) is required.[1][3][4] | Avoids inhalation of dust or aerosols.[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, collection, and transfer to a licensed hazardous waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Containment: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed, and appropriate container.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[3]
2. Spill Management:
In the event of a spill, follow these steps:
-
Ensure Safety: Wear the appropriate PPE as detailed above.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[5]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[6][7] Avoid creating dust.[5][6]
-
Ventilation: Ensure the area is well-ventilated.
3. Storage of Chemical Waste:
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Location: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
4. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance: Follow all federal, state, and local regulations for chemical waste disposal.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound 95 103057-44-9 [sigmaaldrich.com]
- 2. This compound | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.no [fishersci.no]
- 7. fishersci.fr [fishersci.fr]
Essential Safety and Operational Guide for Handling 1-Boc-3-pyrrolidinol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide outlines the essential personal protective equipment (PPE), safety protocols, and disposal procedures for 1-Boc-3-pyrrolidinol (CAS No. 103057-44-9), a common building block in organic synthesis. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with several hazards, requiring careful handling to avoid adverse health effects. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
-
Acute Aquatic Toxicity: May be toxic to aquatic life.[3]
The signal word for this chemical can be either "Warning" or "Danger" depending on the supplier and concentration.[3]
Personal Protective Equipment (PPE)
To mitigate exposure during the handling of this compound, the following personal protective equipment is mandatory.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[3] | Protects against potential splashes or dust particles.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3] | Prevents direct skin contact with the compound.[3] |
| Skin and Body Protection | Laboratory coat.[3] | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask or type P2 cartridge) is required.[3] | Avoids inhalation of dust or aerosols.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for maintaining safety and procedural consistency.
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.
-
Assemble all necessary equipment and reagents before commencing work.[3]
-
Don the appropriate personal protective equipment as detailed in the table above.[3]
2. Handling:
-
Avoid generating dust.[3]
-
Weigh and transfer the solid compound within a fume hood to minimize inhalation risks.[3]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
After handling, wash hands thoroughly with soap and water.[3]
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The recommended storage temperature is typically between 2-8°C.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and appropriate container.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[3]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Follow all federal, state, and local regulations for chemical waste disposal.[3]
-
Contaminated packaging should also be disposed of as hazardous waste.[4]
Experimental Workflow: Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
